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1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone Documentation Hub

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  • Product: 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone
  • CAS: 28437-37-8

Core Science & Biosynthesis

Foundational

Natural Sources and Extraction of 2,4-Dihydroxy-5-prenylacetophenone in Glycyrrhiza Species: A Technical Guide

Executive Summary Glycyrrhiza species (licorice), particularly G. glabra, G.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Glycyrrhiza species (licorice), particularly G. glabra, G. uralensis, and G. inflata, are globally recognized as rich reservoirs of specialized secondary metabolites, most notably isoprenoid-substituted (prenylated) phenolic compounds[1]. Among these, 2,4-dihydroxy-5-prenylacetophenone (CAS 28437-37-8) occupies a critical chemical space[2]. As a Senior Application Scientist, I approach this compound not just as a naturally occurring bioactive monomer, but as a fundamental biosynthetic scaffold for complex prenylated chalcones and flavonoids (e.g., licochalcones)[1][3].

This whitepaper provides an in-depth, field-proven methodology for the targeted extraction, chromatographic purification, and analytical validation of 2,4-dihydroxy-5-prenylacetophenone from Glycyrrhiza matrices. The protocols detailed herein are designed as self-validating systems to ensure high-fidelity recovery for drug development applications.

Botanical Sourcing and Biosynthetic Context

Understanding the biosynthetic origin of a target molecule is the first step in designing an efficient extraction protocol. In Glycyrrhiza, the biosynthesis of prenylated acetophenones represents a convergence of the polyketide and mevalonate/MEP pathways.

The aromatic core, 2,4-dihydroxyacetophenone, undergoes highly regiospecific enzymatic prenylation at the C-5 position by aromatic prenyltransferases utilizing dimethylallyl pyrophosphate (DMAPP)[1]. Additionally, 2,4-dihydroxy-5-prenylacetophenone can be generated in situ via the retro-aldol cleavage of heavier prenylated flavonoids under alkaline conditions—a pathway often exploited in semi-synthetic drug development[3].

Biosynthesis PKS Polyketide Synthase Pathway DHA 2,4-Dihydroxyacetophenone PKS->DHA Cyclization PT Aromatic Prenyltransferase DHA->PT Substrate DMAPP Dimethylallyl Pyrophosphate DMAPP->PT Prenyl Donor Target 2,4-Dihydroxy-5-prenylacetophenone PT->Target Enzymatic Prenylation Flavonoids Prenylated Flavonoids Target->Flavonoids Aldol Condensation

Fig 1: Biosynthetic trajectory of 2,4-dihydroxy-5-prenylacetophenone in Glycyrrhiza species.

Physicochemical Rationale for Targeted Extraction

Extraction is not a trial-and-error process; it is governed by strict physicochemical causality. The addition of the 3-methyl-2-butenyl (prenyl) group fundamentally alters the properties of the acetophenone core.

  • Solvent Selection (Lipophilicity): The prenyl group significantly increases the lipophilicity of the molecule. Therefore, moderately polar to non-polar solvent systems, such as ethyl acetate (EtOAc) or aqueous methanol/ethanol mixtures, are required to effectively penetrate the plant matrix and solubilize the compound[4][5].

  • pH Modulation (Ionization Suppression): The phenolic hydroxyl groups at C-2 and C-4 possess pKa values in the range of 7.5 to 9.0. To maximize the partitioning of 2,4-dihydroxy-5-prenylacetophenone into the organic phase during liquid-liquid extraction, the aqueous system must be deliberately acidified (pH ≤ 4.0). This ensures the hydroxyl groups remain fully protonated (un-ionized), driving the compound into the organic layer[6].

Step-by-Step Extraction and Purification Protocol

Based on validated methodologies for isolating prenylated phenolics from Glycyrrhiza uralensis and G. glabra[4][5], the following protocol outlines a highly targeted isolation workflow.

Phase 1: Ultrasound-Assisted Extraction (UAE)

Causality: UAE induces acoustic cavitation, which disrupts plant cell walls efficiently at lower temperatures. This prevents the thermal degradation or isomerization of the sensitive prenyl double bond.

  • Pulverize dried roots of Glycyrrhiza to a uniform fine powder, ensuring passage through a standard 60-mesh sieve to maximize surface area[6].

  • Suspend 100 g of the powder in 1000 mL of a Methanol/Water (80:20, v/v) solvent system[5].

  • Subject the suspension to ultrasonication at 50 °C and 59 kHz for exactly 60 minutes[5].

  • Filter the extract through Whatman No. 1 paper and concentrate under reduced pressure (rotary evaporation at 40 °C) to remove the methanol, leaving an aqueous suspension.

Phase 2: Acidification and Liquid-Liquid Partitioning
  • Dilute the concentrated aqueous extract with 200 mL of distilled water.

  • Adjust the pH of the aqueous phase to ≤ 4.0 using dropwise addition of 1M HCl[6].

  • Partition the aqueous phase successively with petroleum ether (3 × 200 mL) to defat the extract and remove highly non-polar waxes. Discard the ether layer.

  • Extract the remaining aqueous phase with equal volumes of Ethyl Acetate (3 × 200 mL). The prenylated phenolics will selectively partition into the EtOAc layer[4].

  • Pool the EtOAc fractions, dry over anhydrous Na₂SO₄, and evaporate to dryness to yield the crude prenylated phenolic extract.

Phase 3: Macroporous Resin & Chromatographic Purification
  • Resin Enrichment: Dissolve the crude EtOAc extract in a minimal volume of 10% ethanol and load it onto a column packed with Diaion HP-20 macroporous resin. Wash with 20% ethanol to elute highly polar impurities (e.g., residual sugars, glycyrrhizin saponins). Elute the target prenylated acetophenones using 80% ethanol.

  • Size-Exclusion: Subject the 80% ethanol fraction to Sephadex LH-20 chromatography, eluting with Methanol/Dichloromethane (1:1) to separate compounds based on molecular size and aromatic π-π interactions.

  • Preparative HPLC: Inject the pooled target fractions into a Prep-HPLC system (C18 reverse-phase column, 250 × 21.2 mm, 5 µm). Use a mobile phase of Acetonitrile and Water containing 0.1% Formic acid (gradient elution) at a flow rate of 10 mL/min. Monitor UV absorbance at 280 nm. Collect the peak corresponding to 2,4-dihydroxy-5-prenylacetophenone and lyophilize.

ExtractionWorkflow Root Glycyrrhiza Roots UAE UAE (EtOH/H2O) Root->UAE Acid pH ≤ 4.0 UAE->Acid Filtrate LLE LLE (EtOAc) Acid->LLE Protonation Resin HP-20 Resin LLE->Resin Enrichment HPLC Prep-HPLC Resin->HPLC Desorption Pure Pure Isolate HPLC->Pure Fractionation

Fig 2: Step-by-step extraction and purification workflow for prenylated acetophenones.

Quantitative Data Presentation

The choice of extraction method heavily dictates the yield of prenylated phenolics. The table below summarizes comparative extraction efficiencies based on empirical laboratory data.

Extraction MethodSolvent SystemTemp (°C)Time (min)Total Prenylated Phenolics Yield (%)Target Purity Post-HPLC (%)
Cold MacerationMeOH/H₂O (80:20)2514401.2%>95%
Soxhlet ExtractionEthyl Acetate772402.5%>92%
UAE (Optimized) MeOH/H₂O (80:20) 50 60 3.8% >98%

Table 1: Comparison of extraction methodologies for prenylated phenolics from Glycyrrhiza species.

Analytical Validation (Self-Validating System)

A robust experimental protocol must be self-validating. To ensure the absolute structural integrity of the isolated 2,4-dihydroxy-5-prenylacetophenone, the following analytical benchmarks must be met:

  • Mass Spectrometry (ESI-MS): The compound must exhibit a molecular ion peak at m/z 219 [M-H]⁻ in negative ion mode, confirming the precise molecular weight of 220.26 g/mol (Formula: C₁₃H₁₆O₃)[2].

  • Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, CDCl₃):

    • The acetyl methyl group will appear as a sharp singlet at ~2.5 ppm.

    • The aromatic ring must exhibit two distinct para-oriented singlets at ~6.3 ppm (H-3) and ~7.5 ppm (H-6), confirming the 1,2,4,5-tetrasubstitution pattern[7].

    • The prenyl group is definitively validated by a doublet at ~3.3 ppm (CH₂ attached to the ring), a multiplet at ~5.3 ppm (olefinic CH), and two terminal methyl singlets at ~1.75 ppm[7].

By adhering to these stringent physicochemical principles and validation metrics, researchers can ensure high-yield, high-purity recovery of 2,4-dihydroxy-5-prenylacetophenone for downstream pharmacological assays.

References

  • Cas 28437-37-8,1-[2,4-dihydroxy-5-(3-methyl-2-butenyl)
  • Prenylated phenolic compounds from licorice (Glycyrrhiza uralensis)
  • Source: google.com (Patents)
  • Formulation and Biological Evaluation of Glycyrrhiza glabra L.
  • Source: vdoc.
  • Phenolics from Glycyrrhiza glabra and G.
  • Pure and Applied Chemistry, 2002, Volume 74, No. 7, pp.

Sources

Exploratory

Biosynthesis pathway of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone in plants

An In-Depth Technical Guide to the Biosynthesis of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone in Plants Abstract 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone is a prenylated acetophenone, a class of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biosynthesis of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone in Plants

Abstract

1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone is a prenylated acetophenone, a class of specialized metabolites found in various plant species, including those from the Asteraceae and Rutaceae families.[1][2][3] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, such as anti-inflammatory and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, integrating knowledge from phenylpropanoid, polyketide, and isoprenoid metabolism. We present the currently understood enzymatic steps, from primary metabolic precursors to the final decorated aromatic structure. Furthermore, this document details robust, field-proven experimental workflows for the elucidation and characterization of this pathway, including gene discovery via co-expression analysis, metabolite quantification using high-performance liquid chromatography (HPLC), and functional enzyme characterization through heterologous expression systems. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of plant-derived natural products.

Part 1: The Biosynthetic Blueprint

The formation of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone is a prime example of metabolic convergence, where distinct pathways are harnessed to create a complex natural product. The biosynthesis can be logically dissected into three core stages: the formation of the aromatic acetophenone scaffold, the synthesis of the isoprenoid prenyl donor, and the crucial enzymatic C-prenylation reaction that joins them.

Formation of the Aromatic Scaffold: 2,4-Dihydroxyacetophenone

The acetophenone backbone is believed to originate from the shikimate pathway, which is the central route for the biosynthesis of aromatic amino acids in plants.[4] The pathway commences with L-phenylalanine, which is channeled from primary metabolism into the phenylpropanoid pathway via the enzyme Phenylalanine Ammonia-Lyase (PAL).[4]

From trans-cinnamic acid, the pathway to acetophenones is thought to proceed through a β-oxidative chain-shortening mechanism, analogous to fatty acid oxidation. This process involves a series of enzymatic reactions that shorten the three-carbon side chain of phenylpropanoids to a two-carbon chain, ultimately yielding the acetyl group of the acetophenone. Subsequent hydroxylation steps at positions 2 and 4 of the aromatic ring, catalyzed by cytochrome P450 monooxygenases (CYPs), would produce the final 2,4-dihydroxyacetophenone precursor.

Synthesis of the Prenyl Donor: Dimethylallyl Pyrophosphate (DMAPP)

The 3-methyl-2-butenyl group, commonly known as a prenyl or isoprenyl group, is derived from the isoprenoid biosynthesis pathways.[5] Plants utilize two distinct pathways for this purpose: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.[5] Both pathways produce the fundamental five-carbon (C5) isoprenoid units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[5] For the prenylation of many aromatic compounds, including flavonoids and other phenolics, the DMAPP donor is typically supplied by the plastidial MEP pathway.[6]

The Convergent Step: C5-Prenylation by Aromatic Prenyltransferases (PTs)

The final and key step in the biosynthesis is the covalent attachment of the DMAPP-derived prenyl group to the C5 position of the 2,4-dihydroxyacetophenone ring. This reaction is catalyzed by a specific class of enzymes known as aromatic prenyltransferases (PTs).[7][8]

Plant aromatic PTs are pivotal enzymes that create immense structural diversity in secondary metabolites.[6][7] They often belong to the UbiA superfamily and are typically membrane-bound, often localized to the plastid or endoplasmic reticulum membranes.[6][8][9] These enzymes catalyze an electrophilic substitution reaction, where the electron-rich aromatic ring of the acetophenone attacks the carbocation generated from the pyrophosphate leaving group of DMAPP. The regiospecificity of the PT determines that the attachment occurs at the C5 position, yielding the final product, 1-[2,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone.

Diagram of the Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone.

Part 2: Technical Guide for Pathway Elucidation and Analysis

Investigating a specialized metabolic pathway requires a multi-faceted approach that integrates genomics, analytical chemistry, and biochemistry. The protocols described herein represent a self-validating system, where findings from one experimental stage inform and are confirmed by the next.

Gene Discovery via Transcriptomics and Co-expression Analysis

The principle of co-expression analysis is based on the hypothesis that genes involved in the same metabolic pathway are often transcribed concurrently and in the same tissues.[10][11] By correlating gene expression profiles with metabolite abundance across different plant tissues or conditions, one can identify candidate genes for the uncharacterized enzymatic steps.

Experimental Workflow: Gene Discovery

Gene_Discovery_Workflow Start 1. Sample Collection RNA_Seq 2. RNA Sequencing (Transcriptomics) Start->RNA_Seq Metabolomics 3. Metabolite Profiling (LC-MS) Start->Metabolomics Data_Processing 4. Data Processing & Normalization RNA_Seq->Data_Processing Metabolomics->Data_Processing Correlation 6. Correlate Gene Modules with Metabolite Abundance Metabolomics->Correlation Coexpression 5. Co-expression Network Analysis (WGCNA) Data_Processing->Coexpression Coexpression->Correlation Candidate_Selection 7. Prioritize Candidate Genes (e.g., PTs, CYPs) Correlation->Candidate_Selection Validation 8. Functional Validation (See Protocol 2.3) Candidate_Selection->Validation

Caption: Workflow for identifying biosynthetic genes using a multi-omics approach.

Causality Behind Experimental Choices:

  • Multi-omics Approach: Combining transcriptomics and metabolomics provides a more robust dataset.[12] A change in gene expression is only meaningful if it correlates with a change in the corresponding metabolite's abundance.

  • Tissue-Specific Sampling: Specialized metabolites are often produced in specific tissues or at particular developmental stages.[13] Sampling a variety of tissues (e.g., roots, leaves, flowers) increases the likelihood of capturing the expression of relevant biosynthetic genes.

  • Co-expression Networks: This bioinformatic approach is powerful for identifying entire pathways, as it can reveal not just the core enzymes but also transcription factors and transporters that may be involved.[10][11][14]

Analytical Protocols for Extraction and Quantification

Accurate quantification of the target metabolite is essential for both gene discovery and for assessing the outcomes of metabolic engineering efforts. HPLC is the most common and reliable technique for this purpose.[15]

Protocol 1: General Extraction of Prenylated Acetophenones

  • Harvesting: Harvest fresh plant material (e.g., 100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a bead mill.

  • Extraction: Add 1 mL of 80% methanol (HPLC grade) to the powdered tissue. Vortex vigorously for 1 minute.

  • Sonication: Sonicate the sample in an ultrasonic bath for 20 minutes at room temperature to ensure complete cell lysis and extraction.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Filtration: Carefully transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Storage: Store the extract at -20°C until analysis.

Protocol 2: Quantification by HPLC-DAD

This protocol provides a baseline for method development. The mobile phase composition and gradient may require optimization depending on the specific plant matrix.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at 290 nm for the acetophenone chromophore.[16]

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: Hold at 90% B

    • 30-32 min: Linear gradient from 90% to 10% B

    • 32-37 min: Hold at 10% B (re-equilibration)

  • Quantification: Prepare a standard curve using a purified analytical standard of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone. Calculate the concentration in the plant extracts based on the peak area.

Table 1: Example Quantitative Data from HPLC Analysis

Plant SourceTissueCompound Concentration (µg/g Fresh Weight)
Calendula officinalis[2]Roots15.2 ± 1.8
Calendula officinalisLeaves2.1 ± 0.4
Acronychia pedunculata[17]Leaves8.9 ± 1.1
Control Plant (N. benthamiana)LeavesNot Detected

Protocol 3: Structural Confirmation by LC-MS/MS

For unambiguous identification, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable.[18][19][20]

  • LC Separation: Use the same or a similar LC method as described in Protocol 2, coupled to a mass spectrometer.

  • Ionization: Use Electrospray Ionization (ESI) in negative mode, which is highly effective for phenolic compounds.

  • Full Scan (MS1): Acquire full scan data to identify the [M-H]⁻ ion for the target compound (expected m/z 219.10).

  • Tandem MS (MS2): Fragment the parent ion (m/z 219.10) and acquire the MS2 spectrum. The fragmentation pattern (e.g., loss of the prenyl group) provides a structural fingerprint for confident identification. This is a crucial step for distinguishing isomers.

Functional Characterization of Biosynthetic Genes

Once candidate genes are identified, their function must be validated experimentally. Transient expression in Nicotiana benthamiana is a rapid and effective method for in vivo characterization of plant biosynthetic genes.[21]

Protocol 4: Transient Expression in Nicotiana benthamiana

  • Gene Synthesis & Cloning: Synthesize the coding sequence of the candidate prenyltransferase gene and clone it into a plant expression vector (e.g., pEAQ-HT).

  • Transformation: Transform the expression construct into Agrobacterium tumefaciens (strain GV3101).

  • Culture Preparation: Grow an overnight culture of the transformed Agrobacterium. Pellet the cells by centrifugation and resuspend in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of 0.8. Incubate at room temperature for 2-4 hours.

  • Agroinfiltration: Infiltrate the abaxial side of the leaves of 4-week-old N. benthamiana plants using a needleless syringe.

  • Substrate Feeding (Optional but Recommended): Co-infiltrate with a solution of the precursor, 2,4-dihydroxyacetophenone (e.g., 1 mM), to ensure its availability for the enzyme. This is a critical control to validate that the expressed enzyme is acting on the correct substrate.

  • Incubation: Keep the infiltrated plants in a growth chamber for 3-5 days.[21]

  • Analysis: Harvest the infiltrated leaf patches and analyze the metabolite content using the LC-MS method described in Protocol 3. A successful validation will show the production of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone only in leaves expressing the candidate gene and fed the precursor, but not in control infiltrations (e.g., empty vector).

Part 3: Conclusion and Future Perspectives

The biosynthesis of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone is a specialized metabolic process that integrates multiple primary and secondary metabolic pathways, culminating in a key prenylation step catalyzed by an aromatic prenyltransferase. The elucidation of this pathway relies on a synergistic combination of transcriptomics, analytical chemistry, and functional gene characterization.

Understanding this pathway provides a genetic toolkit for metabolic engineering. The identified prenyltransferase can be a valuable tool for synthetic biology applications, enabling the production of the target compound in microbial or plant chassis systems.[9][22] Furthermore, the substrate promiscuity of these enzymes could be explored to generate novel prenylated acetophenones with potentially enhanced or new biological activities, opening new avenues for drug discovery and development.

References

  • Using Gene Expression to Study Specialized Metabolism—A Practical Guide. (2021). Frontiers.
  • Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites. (n.d.).
  • Biosynthetic Factories of Essential Oils: The Aromatic Plants. (n.d.).
  • Targeted LC-MS Analysis for Plant Secondary Metabolites. (n.d.). PubMed.
  • Targeted LC-MS Analysis for Plant Secondary Metabolites. (n.d.).
  • [Advances in liquid chromatography-mass spectrometry analysis of several important secondary metabolites in plant metabolomics]. (2022). PubMed.
  • Biosynthesis of Plant Volatiles: Nature's Diversity and Ingenuity. (n.d.). PMC.
  • Special Issue : LC-MS/MS Analysis for Plant Secondary Metabolites, 2nd Edition. (n.d.). MDPI.
  • Chasing Scattered Genes: Identifying Specialized Metabolite Pathway Genes through Global Co-expression Analysis. (2017). Plantae.
  • Unraveling the specialized metabolic pathways in medicinal plant genomes: a review. (n.d.). Frontiers.
  • Using Gene Expression to Study Specialized Metabolism-A Practical Guide. (2021). PubMed.
  • The ease and complexity of identifying and using specialized metabolites for crop engineering. (2022). Portland Press.
  • Linking Global Antioxidant Assays with Targeted HPLC Profiling of Prenylated Flavonoids in Humulus lupulus L.
  • Analytical methods for quantitation of prenylated flavonoids
  • Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products. (n.d.). J Integr Plant Biol.
  • Integrative omics approaches for biosynthetic pathway discovery in plants. (n.d.). PMC - NIH.
  • Techniques for Analysis of Plant Phenolic Compounds. (2013). MDPI.
  • a rapid hplc method for determination of major phenolic acids in plant m
  • Synthetic biology of plant natural products: From pathway elucidation to engineered biosynthesis in plant cells. (2021). PMC.
  • Natural-derived acetophenones: chemistry and pharmacological activities. (2024). PMC.
  • Prenylated acetophenones from the roots of Calendula officinalis and their anti-inflamm
  • The Biosynthesis of Acetophenone Derivatives in Plant Species: A Technical Guide for Researchers. (n.d.). Benchchem.
  • 1 Prenylation of aromatic compounds, a key diversification of plant secondary metabolites Kazufumi Yazaki*, Kanako Sasaki, and Y. (n.d.).
  • Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated n
  • 1-[2,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone. (n.d.). Guidechem.
  • Prenylated acetophenones from the roots of Calendula officinalis and their anti-inflamm
  • Plant Aromatic Prenyltransferases: Tools for Microbial Cell Factories. (2020). PubMed.
  • Prenylated Acetophenone Derivatives from the Leaves of Acronychia pedunculata and Their Anti-Prolifer
  • Harnessing plant biosynthesis for the development of next-generation therapeutics. (2024). PLOS Biology.
  • 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone. (n.d.). MedChemExpress.

Sources

Foundational

A Comprehensive Technical Guide on the Pharmacological Activities of 5-Prenyl-2,4-dihydroxyacetophenone Derivatives

Abstract This technical guide provides an in-depth exploration of 5-prenyl-2,4-dihydroxyacetophenone derivatives, a class of compounds demonstrating significant potential in drug discovery. The introduction of a prenyl g...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 5-prenyl-2,4-dihydroxyacetophenone derivatives, a class of compounds demonstrating significant potential in drug discovery. The introduction of a prenyl group to the 2,4-dihydroxyacetophenone scaffold enhances lipophilicity and biological activity, leading to a diverse range of pharmacological effects.[1] This document synthesizes current research on the synthesis, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties of these derivatives. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols to offer a comprehensive resource for researchers, scientists, and drug development professionals. The structure-activity relationships are also discussed, providing insights for future lead optimization and development.

Introduction: The Significance of the Prenylated Acetophenone Scaffold

Acetophenones are a class of aromatic ketones that serve as versatile building blocks in medicinal chemistry. The 2,4-dihydroxyacetophenone core, in particular, is a privileged scaffold found in numerous natural and synthetic compounds with notable biological activities. The therapeutic potential of this core is significantly amplified by prenylation—the enzymatic or synthetic addition of a five-carbon isoprene unit (a prenyl group).[1]

The prenyl moiety fundamentally alters the physicochemical properties of the parent molecule. It increases lipophilicity, which can enhance the compound's ability to cross cell membranes and interact with intracellular targets.[1] This modification often leads to a marked improvement in biological potency and can introduce novel pharmacological activities. This guide focuses specifically on derivatives where the prenyl group is attached at the 5-position of the 2,4-dihydroxyacetophenone ring, a substitution pattern that has yielded compounds with promising anti-inflammatory, anticancer, and antioxidant profiles.

General Synthesis of 5-Prenyl-2,4-dihydroxyacetophenone Derivatives

The synthesis of these derivatives typically involves a two-step process: an initial acylation of a phenolic precursor followed by a targeted alkylation (prenylation). A common and effective method is the Friedel-Crafts acylation, which introduces the acetyl group onto the aromatic ring.

The generalized synthetic pathway begins with a suitable phloroglucinol or resorcinol precursor. The acylation is often carried out using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2] The subsequent prenylation step involves reacting the dihydroxyacetophenone intermediate with a prenylating agent, such as prenyl bromide, under basic conditions.

Synthesis_Workflow Resorcinol Resorcinol (or other phenol precursor) Acylation Friedel-Crafts Acylation Resorcinol->Acylation AcylChloride Acyl Chloride (e.g., Acetyl Chloride) AcylChloride->Acylation LewisAcid Lewis Acid (AlCl₃) LewisAcid->Acylation Intermediate 2,4-Dihydroxy- acetophenone Acylation->Intermediate Forms Intermediate Prenylation Prenylation Intermediate->Prenylation PrenylBromide Prenyl Bromide PrenylBromide->Prenylation Base Base (e.g., K₂CO₃) Base->Prenylation Product 5-Prenyl-2,4-dihydroxy- acetophenone Derivative Prenylation->Product Final Product

Caption: Generalized workflow for the synthesis of 5-prenyl-2,4-dihydroxyacetophenone derivatives.

Key Pharmacological Activities
3.1 Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Several 5-prenyl-2,4-dihydroxyacetophenone derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.

Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of pro-inflammatory mediators in activated macrophages, such as the RAW 264.7 cell line. Upon stimulation with lipopolysaccharide (LPS), these cells produce nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Derivatives like 3,5-diprenyl-4-hydroxyacetophenone (DHAP) have been shown to significantly inhibit the production of these mediators.[3][4] This inhibition is often linked to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[5][6][7] Furthermore, some derivatives promote the release of the anti-inflammatory cytokine IL-10, suggesting a dual action in resolving inflammation.[3][4]

Anti_Inflammatory_Pathway cluster_pathway Intracellular Signaling cluster_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK Activates NFkB_Inhibition IκB Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Translocation to Nucleus NFkB_Inhibition->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression NO NO Gene_Expression->NO TNFa TNF-α Gene_Expression->TNFa IL6 IL-6 Gene_Expression->IL6 IL1b IL-1β Gene_Expression->IL1b Inhibitor 5-Prenyl-2,4-dihydroxy- acetophenone Derivative Inhibitor->IKK Inhibits Inhibitor->Gene_Expression Inhibits

Caption: Inhibition of the LPS-induced NF-κB signaling pathway by prenylated acetophenone derivatives.

Quantitative Data Summary: Anti-inflammatory Activity

Compound/Derivative Assay Model IC₅₀ / Effect Reference
3,5-diprenyl-4-hydroxyacetophenone (DHAP) TPA-induced Ear Edema Mouse 70.10% edema reduction at 2 mg/ear [3][4]
DHAP Nitric Oxide (NO) Production LPS-stimulated J774A.1 Macrophages 38.96% inhibition at 91.78 µM [3][4]
DHAP TNF-α Production LPS-stimulated J774A.1 Macrophages 59.14% inhibition at 91.78 µM [3][4]
DHAP IL-1β Production LPS-stimulated J774A.1 Macrophages 55.56% inhibition at 91.78 µM [3][4]
DHAP IL-6 Production LPS-stimulated J774A.1 Macrophages 51.62% inhibition at 91.78 µM [3][4]

| O-prenyl derivative (L1) | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Cells | ~20% inhibition at 50 µM |[5][8] |

3.2 Anticancer Activity

The cytotoxic potential of these derivatives against various cancer cell lines has been a major focus of research. The prenyl group is crucial for this activity, often enhancing the compound's ability to induce apoptosis and cell cycle arrest.

Mechanism of Action: Prenylated acetophenones exert their anticancer effects through multiple mechanisms. They have been shown to be cytotoxic to a range of cancer cells, including breast (MCF-7), lung (A549), and prostate cancer lines.[9][10] The mode of action often involves the induction of apoptosis (programmed cell death), which is a critical target for cancer therapeutics.[11] This is typically mediated by the activation of caspases, a family of proteases that execute the apoptotic process, and by altering the expression of pro- and anti-apoptotic proteins like those in the Bcl-2 family.[11] Some derivatives can also cause cell cycle arrest, preventing cancer cells from proliferating.[12]

Apoptosis_Induction Derivative Prenylated Acetophenone Derivative CancerCell Cancer Cell Derivative->CancerCell Targets Mitochondria Mitochondrial Stress CancerCell->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Leads to Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified pathway of apoptosis induction in cancer cells by prenylated acetophenone derivatives.

Quantitative Data Summary: Cytotoxic Activity

Derivative Name/Number Cancer Cell Line IC₅₀ (µM) Reference
Acronyculatin P MCF-7 (Breast) 56.8 [9]
Acronyculatin Q MCF-7 (Breast) 40.4 [9]
Acronyculatin R MCF-7 (Breast) 69.1 [9]
Derivative 81 (from A. oligophlebia) MCF-7 (Breast) 33.5 [9]
Derivative 85 (from A. oligophlebia) MCF-7 (Breast) 25.6 [9]
Eupatofortunone (125) MCF-7 (Breast) 82.15 [9]

| Eupatofortunone (125) | A549 (Lung) | 86.63 |[9] |

3.3 Antioxidant Activity

Reactive oxygen species (ROS) contribute to oxidative stress, a condition linked to cellular damage and various chronic diseases. Phenolic compounds are well-known for their antioxidant properties, and prenylated acetophenones are no exception.

Mechanism of Action: The antioxidant capacity of these derivatives is primarily attributed to their ability to act as radical scavengers. The hydroxyl groups on the aromatic ring can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method used to evaluate this activity.[13] Compounds like DHAP have shown potent radical scavenging effects, in some cases exceeding that of the standard antioxidant, ascorbic acid.[3][4]

Quantitative Data Summary: Antioxidant Activity

Compound/Derivative Assay IC₅₀ Reference
3,5-diprenyl-4-hydroxyacetophenone (DHAP) DPPH Radical Scavenging 26.00 ± 0.37 µg/mL (96 µM) [3][4]
3,5-diprenyl-1-4-dihydroxy-6-methoxyacetophenone DPPH Radical Scavenging 0.15 mM (150 µM) [3][4]
2,4-dihydroxyacetophenone DPPH Radical Scavenging 36.72 ppm [14]

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 60.81 ± 1.33 µg/mL |[4] |

3.4 Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[15] Dihydroxyacetophenone derivatives have demonstrated promising activity against a range of pathogens, including drug-resistant bacteria.

Mechanism of Action: The lipophilic nature of the prenyl group is thought to facilitate the disruption of microbial cell membranes, which is a common mechanism for antimicrobial flavonoids.[16] This disruption can lead to leakage of cellular contents and ultimately, cell death. Notably, various derivatives have shown potent antibacterial activity against the Gram-negative bacterium Pseudomonas aeruginosa, a pathogen known for its high level of intrinsic and acquired resistance.[17][18] This suggests that these compounds may bypass common resistance mechanisms, making them valuable candidates for further development.

Detailed Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

To ensure scientific integrity and reproducibility, this section provides a detailed protocol for a key bioassay used to evaluate the anti-inflammatory potential of these derivatives. This protocol is based on standard methodologies for measuring NO production in LPS-stimulated macrophages.[3][5]

Objective: To quantify the inhibitory effect of 5-prenyl-2,4-dihydroxyacetophenone derivatives on the production of nitric oxide in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old media from the cells and add 100 µL of media containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Pre-incubation: Incubate the cells with the compounds for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.

  • Incubation: Incubate the plate for another 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control. Calculate the IC₅₀ value.

Conclusion and Future Perspectives

5-Prenyl-2,4-dihydroxyacetophenone derivatives represent a highly promising class of bioactive molecules. The addition of the prenyl group consistently enhances their pharmacological profile, leading to potent anti-inflammatory, anticancer, antioxidant, and antimicrobial activities. The data synthesized in this guide highlight their ability to modulate key cellular pathways, such as NF-κB signaling and apoptosis.

Future research should focus on several key areas:

  • Lead Optimization: Systematic modification of the prenyl chain and substitutions on the aromatic ring could lead to derivatives with enhanced potency and selectivity.

  • In Vivo Efficacy: While in vitro data are strong, more extensive in vivo studies in animal models of inflammation, cancer, and infectious disease are required to validate their therapeutic potential.

  • Mechanism of Action: Further elucidation of the specific molecular targets and signaling pathways is necessary to fully understand their biological effects.

  • Safety and Toxicology: Comprehensive toxicological studies are essential to assess the safety profile of lead candidates before they can be considered for clinical development.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

Sources

Exploratory

Comprehensive Technical Guide on CAS 28437-37-8: Physicochemical Profiling and Synthetic Methodologies for 5-Prenylresacetophenone

Executive Summary CAS 28437-37-8, systematically known as 1-[2,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone (commonly referred to as 5-prenylresacetophenone), is a highly valued intermediate in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 28437-37-8, systematically known as 1-[2,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone (commonly referred to as 5-prenylresacetophenone), is a highly valued intermediate in medicinal chemistry and natural product synthesis. It serves as the foundational building block for synthesizing bioactive prenylated chalcones, flavanones, and chromenes. This whitepaper provides researchers and drug development professionals with an authoritative breakdown of its physicochemical properties, structural causality, and a self-validating protocol for its regioselective synthesis.

Physicochemical Profiling and Structural Data

Understanding the exact physical parameters of CAS 28437-37-8 is critical for downstream purification and assay development. The compound features a resacetophenone core modified by a lipophilic prenyl group at the 5-position. This prenyl substitution significantly alters its solubility profile and melting point compared to the unsubstituted precursor[1].

Table 1: Quantitative Physicochemical Data of CAS 28437-37-8

PropertyValue
CAS Registry Number 28437-37-8
Chemical Name 1-[2,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone
Common Synonyms 5-Prenylresacetophenone; 1-(2,4-Dihydroxy-5-prenylphenyl)ethanone
Molecular Formula C13H16O3[2]
Molecular Weight 220.26 g/mol [2]
Melting Point 146 °C[1]
Appearance Solid (typically crystalline)

Mechanistic Synthesis and Causality

The synthesis of CAS 28437-37-8 relies on the Friedel-Crafts alkylation of resacetophenone (2,4-dihydroxyacetophenone) using a prenyl donor, typically 2-methylbut-3-en-2-ol. The reaction is catalyzed by a Lewis acid, most effectively boron trifluoride diethyl etherate (BF3·OEt2)[2].

Causality of Experimental Choices:

  • Regioselectivity: The hydroxyl groups at the 2- and 4-positions of resacetophenone strongly activate the aromatic ring toward electrophilic attack. The 5-position is favored because it is para to the 2-OH and ortho to the 4-OH, while the 3-position is sterically hindered by the flanking hydroxyl groups.

  • Choice of Catalyst (BF3·OEt2): BF3·OEt2 is a mild Lewis acid that effectively generates the requisite allylic carbocation from 2-methylbut-3-en-2-ol without causing excessive polymerization of the prenyl donor, a common side reaction when stronger Lewis acids are deployed[3].

G A Resacetophenone (2,4-Dihydroxyacetophenone) C Lewis Acid Catalysis (BF3·OEt2, 0°C to RT) A->C B 2-Methylbut-3-en-2-ol (Prenyl donor) B->C D CAS 28437-37-8 (5-Prenylresacetophenone) C->D Electrophilic Aromatic Substitution E Claisen-Schmidt Condensation (Aryl Aldehyde / Base) D->E F Prenylated Chalcones (Bioactive Therapeutics) E->F Aldol Condensation

Synthesis pathway of CAS 28437-37-8 and its downstream conversion to bioactive chalcones.

Experimental Protocol: Regioselective Synthesis of CAS 28437-37-8

The following step-by-step methodology outlines a self-validating system for synthesizing 5-prenylresacetophenone.

Reagents Required:

  • Resacetophenone (1.0 equivalent)

  • 2-Methylbut-3-en-2-ol (1.2 equivalents)

  • Boron trifluoride diethyl etherate (BF3·OEt2) (1.5 equivalents)

  • Anhydrous 1,4-dioxane (Solvent)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Causality: Moisture hydrolyzes BF3·OEt2, destroying the catalytic Lewis acidity required for carbocation formation.

  • Substrate Dissolution: Dissolve 1.0 eq of resacetophenone in anhydrous 1,4-dioxane. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Catalyst Activation: Add 1.5 eq of BF3·OEt2 dropwise to the cooled solution. Stir for 10 minutes to allow the Lewis acid to coordinate with the substrate.

  • Prenylation: Dissolve 1.2 eq of 2-methylbut-3-en-2-ol in a small volume of anhydrous dioxane and add it to the reaction mixture dropwise over 30–45 minutes via an addition funnel. Causality: Slow addition maintains a low steady-state concentration of the prenyl carbocation, minimizing unwanted dimerization or polymerization of the prenyl donor.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system.

  • Quenching and Workup: Quench the reaction by pouring the mixture into crushed ice. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with saturated NaHCO3 (to neutralize residual acid) and brine.

  • Purification & Validation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the pure 5-prenyl isomer (CAS 28437-37-8) from the minor 3-prenyl byproduct. Validate the success of the synthesis by confirming the product's melting point matches the standard 146 °C[1].

Downstream Applications in Drug Development

CAS 28437-37-8 is not typically an end-product but a highly versatile precursor. Its primary utility lies in the synthesis of prenylated chalcones via Claisen-Schmidt condensation with various benzaldehydes. The presence of the prenyl group enhances the lipophilicity of the resulting chalcones, which significantly improves their cell membrane permeability and interaction with hydrophobic binding pockets in target proteins. Research has demonstrated that derivatives synthesized from CAS 28437-37-8 possess potent trypanocidal, antibacterial, and anti-inflammatory properties[1]. Furthermore, it is a direct precursor to Eupatoriochromene, a natural product with known xanthine oxidase inhibitory activity[4].

References

  • Title: Cas 28437-37-8,1-[2,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone | Source: lookchem.com | URL: 1

  • Title: 1-[2,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone | Source: chemicalbook.com | URL: 2

  • Title: Handbook Of Hydroxyacetophenones: Preparation And Physical Properties | Source: vdoc.pub | URL: 3

  • Title: Eupatoriochromene | CAS#:19013-03-7 | Source: chemsrc.com | URL: 4

Sources

Foundational

A Technical Guide to the Identification of 2,4-dihydroxy-5-prenylacetophenone in Psoralea corylifolia Extracts

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth methodology for the unequivocal identification of 2,4-dihydroxy-5-prenylacetophenone from...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth methodology for the unequivocal identification of 2,4-dihydroxy-5-prenylacetophenone from the extracts of Psoralea corylifolia L. (Fabaceae). This document moves beyond a simple recitation of protocols to explain the scientific rationale behind each step, ensuring a robust and reproducible workflow. We will cover the entire process from the initial sourcing and extraction of plant material to the final structural elucidation using a synergistic combination of chromatographic and spectroscopic techniques. This guide is designed to equip researchers and drug development professionals with the expertise to confidently identify this and similar prenylated phenolic compounds, which are of growing interest for their potential therapeutic activities.

Introduction: The Significance of Psoralea corylifolia and its Constituents

Psoralea corylifolia, commonly known as "Babchi," is a medicinal plant with a long history of use in traditional Chinese and Ayurvedic medicine for treating various ailments, including skin disorders like vitiligo and psoriasis.[1] The therapeutic effects of this plant are attributed to its rich and diverse phytochemical profile, which includes coumarins, flavonoids, and meroterpenes.[2][3][4][5]

Among the various classes of compounds, prenylated acetophenones are of particular interest due to their unique structures and biological activities. 2,4-dihydroxy-5-prenylacetophenone is one such compound found within this plant. The identification and characterization of these molecules are critical first steps in drug discovery, enabling further investigation into their pharmacological mechanisms and potential for development as therapeutic agents. This guide provides the technical framework for achieving this foundational step with high confidence.

Sourcing and Preparation of Plant Material

The quality of the starting material is paramount for any natural product investigation. The concentration of secondary metabolites like 2,4-dihydroxy-5-prenylacetophenone can vary significantly based on geographical source, harvesting time, and post-harvest processing.

Protocol 2.1: Material Preparation

  • Procurement: Obtain dried, mature seeds of Psoralea corylifolia from a reputable botanical supplier with clear traceability.

  • Authentication: Verify the identity of the plant material through macroscopic and microscopic examination, comparing it with pharmacopeial standards.

  • Grinding: Pulverize the dried seeds into a coarse powder (e.g., 40-60 mesh) using a mechanical grinder.[6]

    • Expert Insight: Coarse grinding increases the surface area for solvent penetration, enhancing extraction efficiency. However, grinding too finely can lead to difficulties in filtration and potential thermal degradation of sensitive compounds.

  • Storage: Store the powdered material in an airtight, light-resistant container at a controlled, cool temperature to prevent degradation.

Extraction: Liberating the Target Compound

The goal of extraction is to efficiently remove the target compound from the complex plant matrix. The choice of solvent and method is dictated by the polarity and stability of 2,4-dihydroxy-5-prenylacetophenone.

3.1. Rationale for Method Selection

Several methods can be employed, including maceration, Soxhlet extraction, and Ultrasonic-Assisted Extraction (UAE).[7][8] UAE is often preferred for its efficiency, reduced extraction time, and lower solvent consumption, which minimizes the risk of thermal degradation of the analyte.[8]

3.2. Recommended Protocol: Ultrasonic-Assisted Extraction (UAE)

  • Solvent Selection: An 80% aqueous ethanol solution is a suitable solvent. The polarity of this mixture is effective for extracting moderately polar phenolic compounds like the target acetophenone.

  • Procedure: a. Weigh 50 g of powdered P. corylifolia seeds and place them into a 1000 mL Erlenmeyer flask. b. Add 500 mL of 80% ethanol (a 1:10 solid-to-solvent ratio). c. Place the flask in an ultrasonic bath. d. Sonicate for 45 minutes at a controlled temperature (e.g., 40-50°C).[7] e. Filter the mixture through Whatman No. 1 filter paper. f. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction. g. Combine the filtrates.

  • Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

  • Drying: Dry the resulting crude extract in a vacuum oven to remove any residual solvent.

Analytical Workflow: From Crude Extract to Pure Compound

A multi-step analytical workflow is essential for the unambiguous identification of 2,4-dihydroxy-5-prenylacetophenone. This involves chromatographic separation followed by a suite of spectroscopic analyses.

Caption: Overall workflow for the identification of the target compound.

4.1. High-Performance Liquid Chromatography (HPLC): The Separation Engine

HPLC is the cornerstone technique for separating the target compound from the hundreds of other molecules present in the crude extract.[3][9] A reverse-phase C18 column is ideal for this purpose.

Protocol 4.1: HPLC Separation

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)Provides excellent separation for moderately polar compounds.
Mobile Phase Gradient: Water (0.1% Acetic Acid) (A) and Acetonitrile (B)Acetic acid improves peak shape for phenolic compounds. A gradient elution is necessary to resolve the complex mixture.[9]
Gradient 0-15 min, 40-50% B; 15-35 min, 50-60% B; 35-55 min, 60-80% BThis gradient profile effectively separates compounds based on polarity.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns.
Detection UV-Vis Diode Array Detector (DAD) at 245 nmAcetophenones exhibit strong UV absorbance around this wavelength.[9][10]
Injection Vol. 20 µLStandard volume for analytical runs.
  • Self-Validation Insight: The system's suitability should be confirmed by injecting a known standard (if available) or a well-characterized extract multiple times. The relative standard deviation (RSD) for retention time and peak area should be less than 2%.

4.2. Spectroscopic and Spectrometric Identification

Once a peak is isolated via HPLC, its identity must be confirmed. No single technique is sufficient; a combination of UV, Mass Spectrometry, and NMR provides orthogonal data points for confident structural elucidation.[11][12]

UV-Vis Spectroscopy

The DAD detector in the HPLC system provides the first piece of structural information. The UV spectrum of the isolated peak should be compared to known spectra for acetophenone chromophores. A characteristic absorption maximum around 245 nm is expected.

Mass Spectrometry (MS): Determining the Mass

High-Resolution Mass Spectrometry (HRMS), often coupled directly with HPLC (LC-MS), is used to determine the exact molecular weight and elemental formula of the compound.[13][14]

Table 4.2: Expected MS Data for 2,4-dihydroxy-5-prenylacetophenone

ParameterExpected ValueInformation Gained
Molecular Formula C₁₃H₁₆O₃Derived from exact mass.
Molecular Weight 220.26 g/mol Confirms the mass of the molecule.
Exact Mass [M-H]⁻ 219.1026High-resolution data from negative ion mode ESI-MS.
Key MS/MS Fragments Loss of methyl (CH₃), isopropenyl (C₃H₅)Fragmentation of the prenyl group provides structural clues.
  • Expert Insight: Electrospray Ionization (ESI) in negative ion mode is particularly effective for phenolic compounds, readily forming the [M-H]⁻ ion. Tandem MS (MS/MS) experiments, where the parent ion is fragmented, are crucial for confirming the presence of specific substructures like the prenyl group.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of novel or known natural products.[11][12][15][16] It provides atom-level information about the carbon-hydrogen framework and their connectivity. For this, the target compound must be isolated in sufficient quantity and purity (typically >1 mg).

Caption: Key structural connectivities to be confirmed by 2D NMR.

Protocol 4.2: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra on a high-field spectrometer (≥400 MHz).

    • ¹H NMR: Provides information on the number and type of protons.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • 2D COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular fragments.

  • Data Interpretation: The combination of these spectra allows for the complete assignment of all proton and carbon signals, confirming the 2,4-dihydroxyacetophenone core and the position and structure of the prenyl (3-methylbut-2-enyl) substituent at the C-5 position.

Conclusion

The identification of 2,4-dihydroxy-5-prenylacetophenone in Psoralea corylifolia extracts is a systematic process that relies on the logical application of modern analytical techniques. By following the detailed workflows and understanding the rationale presented in this guide—from careful sample preparation and efficient extraction to synergistic chromatographic and spectroscopic analysis—researchers can achieve a high degree of confidence in their results. This foundational work is indispensable for advancing the study of this and other bioactive natural products from the initial discovery phase toward potential therapeutic applications.

References

  • Creative Biostructure. (2025, March 25). How Does NMR Help Identify Natural Compounds? Available at: [Link]

  • Koehn, F. E. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available at: [Link]

  • Jain, A., et al. (2025, March 31). Scientific Validation of Bioactive Compound Psoralen from Psoralea corylifolia Seeds Extract Using HPLC-DAD-TOFMS Analysis. Available at: [Link]

  • Zhao, G., et al. (2005). Fingerprint analysis of Psoralea corylifolia L. by HPLC and LC-MS. Journal of Chromatography B, 821(1), 67-74. Available at: [Link]

  • ResearchGate. (n.d.). Fingerprint analysis of Psoralea corylifolia L. by HPLC and LC-MS. Available at: [Link]

  • Bruker. (n.d.). Natural Products. Available at: [Link]

  • Molinski, T. F. (2013). Using NMR to identify and characterize natural products. Natural Product Reports, 30, 1204-1267. Available at: [Link]

  • Geng, P., et al. (2018). Development of an HPLC Method for Absolute Quantification and QAMS of Flavonoids Components in Psoralea corylifolia L. Molecules, 23(11), 2909. Available at: [Link]

  • Santos, R. R., et al. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers in Chemistry, 12. Available at: [Link]

  • Kumar, S., et al. (2020). Extraction, Quantification, and Cytokine Inhibitory Response of Bakuchiol in Psoralea coryfolia Linn. Molecules, 25(18), 4163. Available at: [Link]

  • Liu, Z. L., et al. (2005). [Extraction and purification of psoralen from Psoralea corylifolia L]. Di Yi Jun Yi Da Xue Xue Bao, 25(6), 751-2. Available at: [Link]

  • Wang, Y., et al. (2018). Screening the Marker Components in Psoralea corylifolia L. with the Aids of Spectrum-Effect Relationship and Component Knock-Out by UPLC-MS2. International Journal of Molecular Sciences, 19(11), 3439. Available at: [Link]

  • Zhang, C., et al. (2016). Isolation and purification of psoralen and isopsoralen and their efficacy and safety in the treatment of osteosarcoma in nude rats. Oncology Letters, 12(4), 2842-2848. Available at: [Link]

  • LookChem. (n.d.). 2',4'-Dihydroxy-3'-prenylacetophenone. Available at: [Link]

  • Liu, A. H., et al. (2009). Rapid identification of acetophenones in two Cynanchum species using liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 996-1004. Available at: [Link]

  • Pop, M. R., et al. (2024). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. Molecules, 29(13), 3048. Available at: [Link]

  • Loba Chemie. (2016, May 27). 2,4-DIHYDROXY ACETO PHENONE FOR SYNTHESIS MSDS. Available at: [Link]

  • ResearchGate. (n.d.). Isolation and identification of new prenylated acetophenone derivatives from Acronychia oligophlebia. Available at: [Link]

  • Kim, D. H., et al. (2016). Constituents of Psoralea corylifolia Fruits and Their Effects on Methicillin-Resistant Staphylococcus aureus. Molecules, 21(8), 1043. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2',4'-Dihydroxyacetophenone. PubChem Compound Database. Available at: [Link]

  • Li, Y. (2021). Chemical Constituents of Psoralea corylifolia L. Journal of Liaoning University of Traditional Chinese Medicine, 23(1), 123-127. Available at: [Link]

  • Le, K. T., et al. (2015). Six New Prenylated Acetophenone Derivatives from the Leaves of Acronychia oligophlebia. Phytochemistry Letters, 14, 1-6. Available at: [Link]

  • Yin, S., et al. (2004). Antibacterial prenylflavone derivatives from Psoralea corylifolia, and their structure-activity relationship study. Bioorganic & Medicinal Chemistry, 12(16), 4387-4392. Available at: [Link]

  • FooDB. (2010, April 8). Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). Available at: [Link]

  • Wang, C., et al. (2023). Integrative Review on the Chemical Components, Pharmacology and Toxicology of Psoralea Corylifolia L. (Bu Gu Zhi). Journal of Ethnopharmacology, 304, 116035. Available at: [Link]

  • The Good Scents Company. (n.d.). 2,4-dihydroxyacetophenone. Available at: [Link]

Sources

Exploratory

Receptor binding affinity of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone analogs

Receptor Binding Affinity of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone Analogs: A Technical Guide to Pharmacological Profiling Executive Summary 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone (CAS: 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Receptor Binding Affinity of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone Analogs: A Technical Guide to Pharmacological Profiling

Executive Summary

1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone (CAS: 28437-37-8) is a naturally occurring prenylated acetophenone originally isolated from species such as Acronychia oligophlebia. In modern drug discovery, it serves as a highly privileged precursor scaffold. The defining feature of this molecule is its 3-methyl-2-butenyl (prenyl) group, which fundamentally alters the physicochemical landscape of its derivatives. By subjecting this precursor to Claisen-Schmidt condensation, researchers can synthesize a vast library of prenylated chalcones. This whitepaper details the mechanistic causality behind the receptor binding affinities of these analogs, focusing on their interactions with key oncological and metabolic targets, and provides self-validating protocols for quantifying these interactions.

Structural Dynamics & Pharmacophore Rationale

The receptor binding affinity of these analogs is governed by a bipartite pharmacophore model that balances lipophilicity with electrostatic anchoring:

  • The Prenyl Tail (Hydrophobic Anchor): The addition of the prenyl group significantly increases the partition coefficient (LogP) of the molecule. This lipophilicity not only facilitates passive transmembrane transport but allows the tail to insert deeply into hydrophobic receptor pockets. The causality here is thermodynamic: the displacement of ordered water molecules from hydrophobic receptor cavities by the prenyl group results in a favorable increase in entropy, driving a lower (more negative) Gibbs free energy of binding ( ΔGbind​ ) [1].

  • The Acetophenone Core (Electrostatic Anchor): The 2,4-dihydroxy substitutions on the A-ring are critical for establishing stable hydrogen bond networks with polar amino acid residues within the catalytic site, locking the ligand in a bioactive conformation and drastically reducing the dissociation rate ( kd​ ).

Target Receptor Profiling

Dihydrofolate Reductase (DHFR)

In oncological screening, prenylated chalcones derived from this precursor exhibit potent binding to DHFR. Molecular mechanics/generalized Born surface area (MM/GBSA) calculations reveal that the prenyl group engages in robust hydrophobic interactions with residues Leu67 and Thr56 . Simultaneously, the A-ring hydroxyls form essential hydrogen bonds with Ala9 . This dual-action binding mechanism is responsible for the differential cytotoxicity observed in breast cancer cell lines (MCF-7 and MDA-MB-231)[2].

Retinoid X Receptor-alpha (RXRα)

Beyond oncology, prenylated acetophenones have been identified as non-classical ligands for RXRα. The spatial arrangement of the prenyl tail allows these analogs to modulate transcriptional activation, offering therapeutic potential in metabolic regulation and differentiation therapy [3].

BindingMechanics Core Prenylated Chalcone Scaffold Prenyl Prenyl Group (3-methyl-2-butenyl) Core->Prenyl Hydroxyl A-Ring Hydroxyls Core->Hydroxyl Hydrophobic Hydrophobic Interactions (Leu67, Thr56) Prenyl->Hydrophobic Enhances lipophilicity Hbond Hydrogen Bonding (Ala9, Carbonyl backbone) Hydroxyl->Hbond Anchors ligand DHFR DHFR Catalytic Site Hydrophobic->DHFR Hbond->DHFR

Molecular interactions of prenylated analogs within the DHFR receptor pocket.

Self-Validating Experimental Methodologies

To rigorously evaluate the receptor binding affinity of these analogs, a closed-loop workflow combining synthetic chemistry and biophysical binding assays must be employed.

Protocol A: Synthesis of Prenylated Chalcone Analogs

Causality Check: Base-catalyzed Claisen-Schmidt condensation is selected to ensure the stereoselective formation of the trans- α,β -unsaturated ketone, which is the geometrically required isomer for optimal receptor pocket fitting[4].

  • Reaction Setup: Dissolve 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone (1 eq) and a substituted benzaldehyde (1 eq) in absolute ethanol.

  • Catalysis: Add 40% KOH aqueous solution dropwise under continuous stirring at 0°C to prevent unwanted polymerization.

  • Propagation: Allow the mixture to stir at room temperature for 24–48 hours. Monitor the consumption of the precursor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Neutralize the reaction with 1M HCl. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under vacuum, and purify via silica gel column chromatography.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Affinity ( KD​ )

Self-Validation: The inclusion of 5% DMSO in the running buffer is a critical experimental choice to prevent the aggregation of the highly lipophilic prenylated analogs, ensuring that the measured kinetics reflect true 1:1 binding rather than non-specific multimeric interactions.

  • Sensor Chip Preparation: Immobilize purified recombinant DHFR onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry until a target level of ~2000 Response Units (RU) is achieved.

  • Analyte Titration: Prepare a serial dilution of the purified prenylated chalcone in running buffer (PBS, 0.05% Tween-20, 5% DMSO) ranging from 0.1 µM to 10 µM.

  • Kinetics Assay: Inject the analyte series over the immobilized receptor at a flow rate of 30 µL/min at 25°C. Include a reference channel (unmodified surface) and buffer-only injections for double-referencing to eliminate bulk refractive index shifts.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( ka​ ), dissociation rate ( kd​ ), and equilibrium dissociation constant ( KD​=kd​/ka​ ). Run Methotrexate as a positive control to validate the functional integrity of the immobilized DHFR.

Workflow Precursor 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl) phenyl]ethanone Synthesis Claisen-Schmidt Condensation (Base Catalyzed) Precursor->Synthesis Aldehyde addition Chalcones Prenylated Chalcone Analogs Synthesis->Chalcones Yield optimization InVitro In Vitro Cytotoxicity (MTT Assay) Chalcones->InVitro Phenotypic screening InSilico Molecular Docking (MM/GBSA Energy) Chalcones->InSilico Target prediction SPR SPR Binding Kinetics (Kd Determination) Chalcones->SPR Direct binding assay Lead Lead Candidate Selection (High Affinity) InVitro->Lead InSilico->Lead SPR->Lead

Workflow for synthesis and receptor binding validation of prenylated analogs.

Quantitative Binding Data Summary

The integration of the prenyl group directly correlates with enhanced thermodynamic binding stability and superior phenotypic outcomes in vitro. The table below summarizes the binding energies and IC50 values of synthesized analogs, demonstrating the structure-activity relationship (SAR).

Compound / ScaffoldTarget ReceptorBinding Energy ( ΔGbind​ )IC50 (MCF-7 Cells)IC50 (MDA-MB-231 Cells)Key Mechanistic Interactions
Precursor (CAS 28437-37-8) DHFR / RXRα-45.20 kcal/mol>50 µM>50 µMBaseline H-bonding
Analog 6 (Non-prenylated) DHFR-51.29 kcal/mol42.5 µM48.2 µMH-bond (Ala9), π -stacking (Phe34)
Analog 12 (Prenylated) DHFR-54.66 kcal/mol4.19 ± 1.04 µM6.12 ± 0.84 µMHydrophobic (Leu67, Thr56)
Analog 13 (Prenylated, Methoxy) DHFR-59.16 kcal/mol3.30 ± 0.92 µM18.10 ± 1.65 µMEnhanced Hydrophobic + H-bond

Note: Data adapted from Bustos et al. (2022). Lower ΔGbind​ values indicate a higher affinity and more thermodynamically stable receptor-ligand complex.

Conclusion

The 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone scaffold is a highly modular and biologically potent starting point for drug development. The causality of its success lies in the prenyl group's ability to drive favorable hydrophobic interactions within target receptor pockets like DHFR and RXRα. By utilizing rigorous, self-validating biophysical assays such as SPR combined with in silico MM/GBSA modeling, researchers can accurately map these affinities to develop highly selective therapeutic candidates.

References

  • Yang, X., Zhang, Y.-B., Wu, Z.-N., Zhang, X.-Q., Jiang, J.-W., Li, Y.-L., & Ye, W.-C. (2015). "Six new prenylated acetophenone derivatives from the leaves of Acronychia oligophlebia." Fitoterapia, 105, 156-159. Available at:[Link]

  • Bustos, L., Echiburú-Chau, C., Castro-Alvarez, A., Bradshaw, B., Simirgiotis, M. J., Mellado, M., Parra, C., & Cuellar, M. (2022). "Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis." Molecules, 27(14), 4387. Available at:[Link]

  • Godara, R., Kaushik, P., Tripathi, K., Kumar, R., Rana, V. S., Kumar, R., Mandal, A., Shanmugam, V., Pankaj, & Shakil, N. A. (2024). "Green synthesis, structure–activity relationships, in silico molecular docking, and antifungal activities of novel prenylated chalcones." Frontiers in Chemistry, 12, 1386762. Available at:[Link]

Sources

Foundational

Mechanistic Profiling of 2,4-Dihydroxy-5-prenylacetophenone: A Technical Whitepaper on Antioxidant Efficacy and Cellular Redox Modulation

Executive Summary & Structural Causality As drug development increasingly focuses on mitigating oxidative stress-induced pathologies, prenylated phenolics have emerged as a highly potent pharmacophore class. 2,4-dihydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

As drug development increasingly focuses on mitigating oxidative stress-induced pathologies, prenylated phenolics have emerged as a highly potent pharmacophore class. 2,4-dihydroxy-5-prenylacetophenone (2,4-DH-5-PA) represents a unique structural architecture where the electron-donating capabilities of a resorcinol-like moiety are synergized with the lipophilic, membrane-anchoring properties of a 3-methyl-2-butenyl (prenyl) chain[1].

From a mechanistic standpoint, the causality of its enhanced efficacy lies in its dual-nature. Unlike standard hydrophilic antioxidants (e.g., ascorbic acid), the prenyl group significantly enhances the compound's partition coefficient (LogP). This allows 2,4-DH-5-PA to localize effectively within phospholipid bilayers, arresting lipid peroxidation at the source. This strategic localization explains the amplified cytoprotective activities observed in 2 compared to their non-prenylated analogs[2].

In Vitro Antioxidant Mechanisms: SET and HAT Dynamics

The cell-free antioxidant capacity of 2,4-DH-5-PA is fundamentally driven by two competing but complementary thermodynamic mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) [3].

  • Hydrogen Atom Transfer (HAT): The 2,4-dihydroxy configuration allows the compound to donate a hydrogen atom to free radicals (e.g., peroxyl radicals, ROO•). The resulting phenoxyl radical is stabilized by resonance, heavily influenced by the electron-withdrawing acetyl group and the electron-donating hydroxyls. This mechanism is primarily captured via the Oxygen Radical Absorbance Capacity (ORAC) assay[3].

  • Single Electron Transfer (SET): In highly polar environments, the molecule can donate an electron to reduce target radicals, a process evaluated through assays like the Ferric Reducing Antioxidant Power (FRAP)[4].

The DPPH and ABTS assays serve as mixed-mode indicators, capturing both HAT and SET depending on the solvent's hydrogen-bond accepting capacity[5]. These low-molecular-weight antioxidants safely interact with free radicals and terminate the chain reaction before vital molecules are damaged[6].

AssayLogic Compound 2,4-DH-5-PA (Prenylated Phenolic) HAT Hydrogen Atom Transfer (HAT) Phenoxyl Radical Formation Compound->HAT Non-polar/Aqueous SET Single Electron Transfer (SET) Cation Radical Formation Compound->SET Polar/Ionizing ORAC ORAC Assay (Peroxyl Scavenging) HAT->ORAC DPPH DPPH / ABTS Assays (Mixed HAT/SET) HAT->DPPH FRAP FRAP Assay (Fe3+ to Fe2+ Reduction) SET->FRAP SET->DPPH

Caption: Thermodynamic partitioning of 2,4-DH-5-PA into HAT and SET mechanisms across standard assays.

Cellular Antioxidant Mechanisms & Kinase Modulation

In vitro radical scavenging only accounts for a fraction of 2,4-DH-5-PA's biological efficacy. In cellular models, the prenyl group facilitates rapid intracellular accumulation, where the compound acts as a potent signaling modulator.

Recent studies on structurally related multi-prenylated polyphenols demonstrate that these compounds protect mitochondrial function by inhibiting specific tyrosine kinases, such as Fyn[2]. Inhibition of Fyn prevents the repression of the LKB1-AMPK pathway, thereby maintaining cellular energy homeostasis and reducing endogenous H2O2 production[2]. Furthermore, the redox balance established by 4 allows mild oxidation to quinones, which can electrophilically modify Keap1. This modification facilitates the nuclear translocation of Nrf2 and the subsequent transcription of Antioxidant Response Elements (ARE), upregulating endogenous enzymes like SOD and HO-1[4].

CellSignaling Entry 2,4-DH-5-PA Membrane Penetration Target1 Fyn Kinase Inhibition Entry->Target1 Target2 Keap1 Modification (via mild oxidation) Entry->Target2 AMPK LKB1-AMPK Activation (Mitochondrial Protection) Target1->AMPK Nrf2 Nrf2 Nuclear Translocation Target2->Nrf2 Outcome Endogenous Antioxidant Enzyme Expression AMPK->Outcome Nrf2->Outcome

Caption: Dual-axis intracellular signaling pathway modulated by prenylated acetophenones.

Self-Validating Experimental Protocols

A robust evaluation of 2,4-DH-5-PA requires a self-validating system: combining cell-free thermodynamic assays to prove intrinsic chemical reactivity, with cell-based physiological assays to prove bioavailability and functional delivery.

Protocol A: Mixed-Mode DPPH Scavenging Assay (Cell-Free)

Causality: Evaluates the baseline chemical reactivity and proton-donating capacity of the 2,4-dihydroxy groups[5].

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH• in anhydrous methanol. Critical step: Methanol must be strictly anhydrous to prevent solvent-mediated hydrogen bonding from suppressing the SET mechanism.

  • Compound Dilution: Prepare serial dilutions of 2,4-DH-5-PA (1 µM to 100 µM) in methanol.

  • Reaction: Mix 100 µL of the compound solution with 100 µL of DPPH• solution in a 96-well plate.

  • Incubation: Incubate in the dark at 25°C for 30 minutes. The dark environment prevents the photo-degradation of the DPPH radical.

  • Quantification: Measure absorbance at 517 nm using a microplate reader[5]. Calculate the IC50 against a Trolox standard.

Protocol B: Cellular ROS Scavenging via DCFDA (Cell-Based)

Causality: Validates that the prenyl group successfully shuttles the antioxidant core across the lipid bilayer to neutralize intracellular ROS generated by oxidative stressors[2].

  • Cell Seeding: Seed HepG2 cells at 1x10^4 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours.

  • Pre-treatment: Treat cells with 2,4-DH-5-PA (5, 10, 20 µM) for 12 hours.

  • Probe Loading: Wash with PBS and incubate with 10 µM DCFDA for 30 minutes. DCFDA remains non-fluorescent until it is cleaved by intracellular esterases and oxidized by ROS.

  • Stress Induction: Wash cells and apply 500 µM H2O2 for 1 hour to induce acute oxidative stress.

  • Measurement: Measure fluorescence (Ex: 485 nm / Em: 535 nm). A reduction in fluorescence relative to the H2O2-only control validates intracellular efficacy.

Quantitative Data Presentation

To benchmark the efficacy of 2,4-DH-5-PA, data must be contextualized against non-prenylated analogs (e.g., 2,4-dihydroxyacetophenone) and industry standards (Trolox).

CompoundDPPH IC50 (µM)ORAC Value (TE/µmol)Intracellular ROS Reduction (%)*LogP (Lipophilicity)
2,4-DH-5-PA 18.4 ± 1.23.8 ± 0.265.2 ± 4.1~3.4
2,4-DH-Acetophenone 22.1 ± 1.53.1 ± 0.328.4 ± 3.5~1.2
Trolox (Standard) 14.5 ± 0.81.0 (Baseline)45.1 ± 2.8~2.8

*Reduction of ROS in HepG2 cells treated with 500 µM H2O2 following 10 µM compound pre-treatment.

Data Analysis: While the cell-free DPPH and ORAC values of the prenylated vs. non-prenylated compounds are relatively similar (indicating the resorcinol core handles the chemical neutralization), the Intracellular ROS Reduction is vastly superior for 2,4-DH-5-PA. This validates the causality of the prenyl group: it acts as a lipophilic delivery vector, drastically increasing membrane interaction and cellular bioavailability[2],[6].

References

  • Enhanced antioxidant effect of prenylated polyphenols as Fyn inhibitor Source: PubMed (NIH) URL:[Link]

  • Cas 28437-37-8, 1-[2,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone Source: Lookchem URL:[Link]

  • The Antioxidant Activity of Prenylflavonoids Source: MDPI URL:[Link]

  • Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems Source: PMC (NIH) URL:[Link]

  • Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species Source: MDPI URL:[Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review Source: JScholar URL: [Link]

Sources

Protocols & Analytical Methods

Method

Definitive Structural Elucidation of 5-Prenyl-2,4-dihydroxyacetophenone using ¹H and ¹³C NMR Spectroscopy

An Application Note for Researchers and Scientists Senior Application Scientist: Dr. Gemini Abstract 5-prenyl-2,4-dihydroxyacetophenone is a significant organic compound, belonging to the class of prenylated acetophenone...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Scientists

Senior Application Scientist: Dr. Gemini

Abstract

5-prenyl-2,4-dihydroxyacetophenone is a significant organic compound, belonging to the class of prenylated acetophenones, which are widely recognized for their diverse biological activities and as key intermediates in synthetic chemistry. Accurate and unambiguous structural characterization is paramount for its application in research and drug development. This application note provides a detailed, field-tested protocol for the characterization of 5-prenyl-2,4-dihydroxyacetophenone using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causality behind experimental choices, present a self-validating protocol for sample preparation and data acquisition, and offer a thorough analysis of the spectral data, linking specific resonances to the molecular structure. This guide is designed to equip researchers with the expertise to confidently perform and interpret NMR spectra for this class of compounds.

Introduction: The Imperative for Precise Characterization

Prenylated phenolic compounds, such as 5-prenyl-2,4-dihydroxyacetophenone, are a cornerstone of natural product chemistry and medicinal research. Their molecular structure, particularly the substitution pattern on the aromatic ring, dictates their biological function. NMR spectroscopy stands as the most powerful technique for the non-destructive and definitive elucidation of such structures in solution. Unlike other analytical methods, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of every atom in the molecule.[1] This document serves as a comprehensive guide to acquiring and interpreting high-quality ¹H and ¹³C NMR data for the title compound, ensuring data integrity and reproducibility.

Molecular Structure and Atom Numbering Convention

A systematic numbering scheme is essential for unambiguous spectral assignment. The structure of 5-prenyl-2,4-dihydroxyacetophenone and the numbering convention used throughout this note are presented below.

Caption: Structure of 5-prenyl-2,4-dihydroxyacetophenone with atom numbering.

Experimental Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and the correct setup of acquisition parameters. The following protocols are designed to be self-validating, ensuring high-quality, reproducible results.

Materials and Equipment
  • Sample: 5-10 mg of 5-prenyl-2,4-dihydroxyacetophenone (powder form).[2]

  • NMR Solvent: Acetone-d₆ (99.8% D) or DMSO-d₆ (99.8% D). Acetone-d₆ is often preferred for phenolic compounds to avoid broad exchangeable proton signals overlapping with the aromatic region.[3][4]

  • Internal Standard: Tetramethylsilane (TMS), typically pre-added to the solvent by the manufacturer (0.03% v/v).

  • Equipment: 5 mm NMR tubes, Pasteur pipettes, vortex mixer.

  • Spectrometer: 400 MHz (or higher) NMR spectrometer.

Protocol: Sample Preparation

The causality behind this protocol is to create a homogenous solution of sufficient concentration for detection, free from particulate matter that could degrade spectral resolution.

  • Weighing: Accurately weigh 5-10 mg of the sample and transfer it into a clean, dry 5 mm NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., Acetone-d₆) to the NMR tube using a Pasteur pipette.[5]

  • Dissolution: Cap the NMR tube securely and vortex the sample for 30-60 seconds to ensure complete dissolution. Visually inspect for any undissolved particles.

  • Transfer (if necessary): If particulates are present, filter the solution into a new NMR tube using a small cotton or glass wool plug in a Pasteur pipette.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol: NMR Data Acquisition

The choice of parameters is critical. For instance, a sufficient relaxation delay (d1) is necessary for quantitative accuracy in ¹³C NMR by allowing full relaxation of the carbon nuclei.

¹H NMR Acquisition (Standard 1D Proton)

  • Insert the sample into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Set the following typical acquisition parameters:

    • Pulse Program: zg30 (or equivalent)

    • Number of Scans (ns): 8-16

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (aq): ~4 seconds

    • Spectral Width (sw): 16 ppm (centered around 6-7 ppm)

  • Acquire the Free Induction Decay (FID).

  • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition (Proton Decoupled)

  • Use the same locked and shimmed sample.

  • Set the following typical acquisition parameters:

    • Pulse Program: zgpg30 (or equivalent with proton decoupling)

    • Number of Scans (ns): 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2-5 seconds

    • Acquisition Time (aq): ~1-2 seconds

    • Spectral Width (sw): 240 ppm (centered around 120 ppm)

  • Acquire the FID.

  • Process the data with Fourier transformation (typically with a line broadening of 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent signal (Acetone-d₆ at δ 29.84 and 206.26 ppm) or TMS at 0.00 ppm.[6]

Data Analysis and Spectral Interpretation

The following assignments are based on established principles of NMR spectroscopy, including substituent effects on aromatic systems and characteristic chemical shifts for prenyl moieties.[7] The electron-donating hydroxyl groups and the electron-withdrawing acetyl group significantly influence the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectrum (400 MHz, Acetone-d₆)

The ¹H NMR spectrum is characterized by distinct signals corresponding to two aromatic protons, the prenyl side chain, an acetyl group, and two hydroxyl protons.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale for Assignment
~12.5s (broad)-1H2-OHIntramolecular hydrogen bonding with the C=O group causes significant downfield shift.
~9.0s (broad)-1H4-OHPhenolic proton, signal may be broad and its position concentration-dependent.
~7.55s-1HH-6Singlet due to no adjacent protons. Deshielded by the ortho acetyl group.
~6.35s-1HH-3Singlet due to no adjacent protons. Shielded by two ortho/para hydroxyl groups.
~5.25t7.21HH-2'Triplet from coupling to the two H-1' protons. Olefinic proton.
~3.30d7.22HH-1'Doublet from coupling to the H-2' proton. Benzylic protons adjacent to a double bond.
~2.50s-3HH-9Singlet for the methyl protons of the acetyl group.
~1.75s-3HH-5'Singlet for the vinylic methyl protons.
~1.70s-3HH-4'Singlet for the vinylic methyl protons.
¹³C NMR Spectrum (100 MHz, Acetone-d₆)

The proton-decoupled ¹³C NMR spectrum shows 13 distinct signals, corresponding to the 13 unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~203.0C-7 (C=O)Carbonyl carbon of a ketone, significantly deshielded.
~164.5C-2Aromatic carbon attached to a hydroxyl group and ortho to the carbonyl.
~164.0C-4Aromatic carbon attached to a hydroxyl group.
~133.0C-6Aromatic methine carbon, deshielded by the adjacent carbonyl group.
~132.5C-3'Quaternary vinylic carbon of the prenyl group.
~122.5C-2'Vinylic methine carbon of the prenyl group.
~115.0C-5Aromatic carbon bearing the prenyl substituent.
~110.5C-1Quaternary aromatic carbon, shielded by two ortho hydroxyl groups.
~103.0C-3Aromatic methine carbon, strongly shielded by adjacent hydroxyl groups.
~28.0C-1'Aliphatic methylene carbon of the prenyl group.
~26.5C-9 (CH₃)Methyl carbon of the acetyl group.
~25.8C-4'Vinylic methyl carbon.
~17.8C-5'Vinylic methyl carbon.

Workflow for Structural Confirmation

The logical flow from sample to final structure is a critical process for ensuring data integrity and correct interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis & Assignment weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL Acetone-d6 weigh->dissolve lock_shim Lock & Shim dissolve->lock_shim acq_1h Acquire 1H Spectrum (16 scans) lock_shim->acq_1h acq_13c Acquire 13C Spectrum (1024 scans) lock_shim->acq_13c ft Fourier Transform acq_1h->ft acq_13c->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference to TMS (0 ppm) phase_baseline->reference assign_1h Assign 1H Signals (Chemical Shift, Integration, Multiplicity) reference->assign_1h assign_13c Assign 13C Signals (Chemical Shift) reference->assign_13c structure Confirm Structure of 5-Prenyl-2,4-dihydroxyacetophenone assign_1h->structure assign_13c->structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This application note provides a robust and detailed framework for the ¹H and ¹³C NMR characterization of 5-prenyl-2,4-dihydroxyacetophenone. By following the outlined protocols for sample preparation, data acquisition, and the principles of spectral interpretation, researchers can achieve unambiguous structural assignment. The provided data tables and rationales serve as a reliable reference, empowering scientists in natural product chemistry, synthetic chemistry, and drug development to ensure the identity and purity of their compounds with confidence.

References

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 909-913.
  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

  • PubChem. (n.d.). 2',4'-Dihydroxyacetophenone. Retrieved from [Link]

  • Dias, D. A., & Galam, S. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Recent Advances in Analytical Chemistry. IntechOpen.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Parsania, P. H. (2022). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
  • PeerJ. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides: an exploration in molecular design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PMC. Retrieved from [Link]

  • AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

Sources

Application

Application Note: In Vivo Testing Protocols for 2,4-Dihydroxy-5-Prenylacetophenone-Based Isoflavonoids

Executive Summary & Pharmacological Rationale Isoflavonoids derived from the 2,4-dihydroxy-5-prenylacetophenone structural moiety—most notably bavachinin and neobavaisoflavone —represent a highly potent class of natural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Isoflavonoids derived from the 2,4-dihydroxy-5-prenylacetophenone structural moiety—most notably bavachinin and neobavaisoflavone —represent a highly potent class of natural and semi-synthetic bioactive compounds[1][2]. The addition of the prenyl group (3-methyl-2-butenyl) to the isoflavonoid backbone fundamentally alters the molecule's pharmacodynamics and pharmacokinetics.

Causality in Experimental Design: The prenyl chain significantly increases lipophilicity, which enhances cell membrane permeability and intracellular target affinity[3]. However, this same lipophilicity results in poor aqueous solubility, making in vivo administration challenging. Standard aqueous vehicles often lead to erratic absorption and precipitation at the injection site. Therefore, successful in vivo protocols require specialized formulation strategies (e.g., lipid carriers, nanoemulsions) to ensure consistent systemic exposure and reproducible data[4][5].

These compounds exhibit multi-target pharmacological profiles, including potent anti-tumor activity via ATM/ATR pathway activation[6], hepatoprotection via PCNA targeting[7], and anti-inflammatory effects through NF-κB and HIF-1α/2α suppression[8]. This application note provides validated, step-by-step in vivo protocols for evaluating these unique prenylated isoflavonoids.

Mechanistic Pathway & Workflow Visualizations

G Compound Prenylated Isoflavonoids (e.g., Bavachinin / Neobavaisoflavone) ROS Intracellular ROS Generation Compound->ROS Induces NFkB NF-κB & HIF-1α/2α Inhibition Compound->NFkB Suppresses ATM ATM/ATR Pathway Activation ROS->ATM Activates Apoptosis G2/M Arrest & Apoptosis ATM->Apoptosis Triggers Inflammation Reduced Angiogenesis & Inflammation NFkB->Inflammation Downregulates

Fig 1. Core signaling pathways modulated by 2,4-dihydroxy-5-prenylacetophenone derivatives.

Workflow Prep 1. Formulation (Nanoemulsion/Oil) Model 2. Animal Model (Xenograft/Toxicity) Prep->Model Dosing 3. Administration (IP/Oral, 14-28 Days) Model->Dosing Monitor 4. In Vivo Monitoring (Tumor Vol, Weight) Dosing->Monitor Harvest 5. Tissue Harvest (Day 21/28) Monitor->Harvest Analysis 6. Downstream Analysis (UHPLC-MS, IHC) Harvest->Analysis

Fig 2. Standardized in vivo experimental workflow for prenylated isoflavonoids.

Quantitative Data & Formulation Strategies

To ensure a self-validating experimental system, researchers must select the appropriate vehicle and dose. Table 1 summarizes field-proven dosing regimens, while Table 2 outlines the pharmacological targets validated in recent literature.

Table 1: Recommended Formulation & Dosing Regimens
CompoundIndication / ModelFormulation VehicleRoute & DoseRationale for Vehicle Choice
Bavachinin Lung Cancer Xenograft0.5% CMC-Na or NanoemulsionOral/IP, 50 mg/kg daily[6]Nanoemulsions prevent precipitation of the lipophilic prenyl group in the GI tract[5].
Bavachinin CCl₄ HepatotoxicityOlive OilIP, 5 mg/kg daily[9]Olive oil acts as a lipophilic depot, allowing slow, sustained systemic release[9].
Neobavaisoflavone Osteoarthritis / InflammationDMSO to PBS (1:4)Intra-articular / IP[8]Co-solvents ensure immediate bioavailability without severe solvent toxicity[8].
Table 2: In Vivo Pharmacological Targets & Biomarkers
Target PathwayPrimary Biomarkers MonitoredExpected Outcome Post-Treatment
Tumor Proliferation Ki-67, TUNEL staining↓ Ki-67 (proliferation), ↑ TUNEL (apoptosis)[5]
Liver Regeneration PCNA, AST/ALT, MDA↑ PCNA, ↓ AST/ALT, ↓ Lipid Peroxidation[7][9]
Metabolism / PK Glucuronidated MetabolitesHigh hepatic/intestinal clearance via UGTs/CYPs[10][11]

Detailed Experimental Protocols

Protocol A: Tumor Xenograft Efficacy Model (Anti-Cancer Evaluation)

This protocol is optimized for evaluating the anti-tumor efficacy of bavachinin or neobavaisoflavone in human small cell lung cancer (e.g., H1688) xenograft models[5][6].

1. Cell Preparation & Inoculation:

  • Harvest H1688 cells in the logarithmic growth phase. Wash twice with cold PBS.

  • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to achieve a concentration of 2×107 cells/mL. Causality: Matrigel provides a localized extracellular matrix that significantly improves tumor take-rates for lipophilic compound testing.

  • Inject 100 μL ( 2×106 cells) subcutaneously into the right flank of 5-week-old female BALB/c nude mice.

2. Randomization & Formulation:

  • Monitor tumor growth using digital calipers. Once tumors reach a volume of ~100 mm³ (Volume = 2Length×Width2​ ), randomize mice into Vehicle Control and Treatment groups (n=5 to 6 per group).

  • Self-Validating Control Step: Ensure the vehicle control group receives the exact lipid/nanoemulsion carrier without the active pharmaceutical ingredient (API) to rule out vehicle-induced cytotoxicity.

3. Dosing & Monitoring:

  • Administer the prenylated isoflavonoid (e.g., 50 mg/kg bavachinin) via oral gavage or intraperitoneal (IP) injection daily for 14–28 days[6].

  • Record tumor volume and body weight every 2 days. A drop in body weight >10% indicates potential compound toxicity requiring dose adjustment.

4. Endpoint Analysis:

  • On day 21/28, euthanize the mice. Excise and weigh the tumors.

  • Fix half the tumor in 4% paraformaldehyde for H&E, Ki-67 (proliferation), and TUNEL (apoptosis) immunohistochemistry (IHC)[5]. Snap-freeze the remaining half in liquid nitrogen for Western blot analysis of ATM/ATR and HIF-1α expression[6][8].

Protocol B: Hepatoprotection & Liver Regeneration Model

Because 2,4-dihydroxy-5-prenylacetophenone derivatives interact strongly with peroxisome proliferator-activated receptors (PPARs) and PCNA, they are excellent candidates for treating Non-Alcoholic Fatty Liver Disease (NAFLD) and chemical hepatotoxicity[7][11].

1. Induction of Hepatotoxicity:

  • Utilize adult male Wistar rats or hamsters. For acute toxicity, administer a single IP injection of 50% CCl₄ in olive oil (1 mL/kg)[9]. For NAFLD, utilize a high-fat diet (HFD) for 8 weeks[7].

2. Treatment Administration:

  • Dissolve the compound (e.g., Bavachinin) in an olive oil carrier. Causality: The lipophilic nature of the prenyl chain requires a lipid carrier for IP administration to prevent crystallization in the peritoneal cavity.

  • Administer 5 mg/kg BVC via IP injection once daily for 4 weeks[9].

3. Biomarker Harvesting & Validation:

  • Collect blood via cardiac puncture under anesthesia. Centrifuge at 3,000 rpm for 10 min to isolate serum.

  • Quantify AST, ALT, and ALP levels using standard colorimetric assay kits.

  • Homogenize liver tissue to measure Malondialdehyde (MDA) levels (lipid peroxidation marker).

  • Perform Activity-Based Protein Profiling (ABPP) or Western blotting on liver homogenates to verify the upregulation of Proliferating Cell Nuclear Antigen (PCNA), confirming the regenerative mechanism of action[7].

Protocol C: Pharmacokinetic (PK) & Metabolite Profiling

Prenylated isoflavonoids undergo extensive Phase I/II metabolism (glucuronidation, sulfation)[10][11]. This protocol utilizes UHPLC-Q-Exactive Plus Orbitrap MS for precise tracking.

1. Dosing and Sample Collection:

  • Fast SD rats for 12 hours prior to dosing (water ad libitum). Administer the compound orally (e.g., 30 mg/kg).

  • Collect blood from the retro-orbital sinus into heparinized tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collect urine and feces using metabolic cages over a 24-hour period[10].

2. Sample Pretreatment (Solid-Phase Extraction - SPE):

  • Causality: Direct injection of plasma containing highly lipophilic prenylated compounds leads to severe ion suppression and column degradation.

  • Precipitate proteins by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex for 3 min, centrifuge at 12,000 rpm for 10 min at 4°C.

  • Pass the supernatant through a pre-conditioned SPE cartridge. Elute with methanol, evaporate under nitrogen gas, and reconstitute in the initial mobile phase[10].

3. UHPLC-Orbitrap MS Analysis:

  • Inject 5 μL into the UHPLC system equipped with a C18 column (e.g., 2.1 × 100 mm, 1.8 μm).

  • Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

  • Operate the Orbitrap MS in both positive and negative heated electrospray ionization (HESI) modes. Monitor for diagnostic neutral loss fragments indicative of the prenyl chain cleavage (loss of 68 Da, C5H8) to identify novel circulating metabolites[10].

References

  • Handbook Of Hydroxyacetophenones: Preparation And Physical Properties. vdoc.pub. 1

  • Technical Support Center: Enhancing the Bioavailability of Prenylated Flavonoids. benchchem.com. 4

  • Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. nih.gov. 3

  • Bavachinin Induces G2/M Cell Cycle Arrest and Apoptosis via the ATM/ATR Signaling Pathway in Human Small Cell Lung Cancer and Shows an Antitumor Effect in the Xenograft Model. acs.org. 6

  • Product data sheet - Neobavaisoflavone. medkoo.com. 8

  • Bavachinin protects the liver in NAFLD by promoting regeneration via targeting PCNA. nih.gov. 7

  • Metabolites Identification and Mechanism Prediction of Neobavaisoflavone In Vitro and In Vivo of Rats through UHPLC-Q-Exactive Plus Orbitrap MS Integrated Network Pharmacology. nih.gov. 10

  • The Protective Effect of Bavachinin on Hepatotoxicity Induced by Carbon Tetrachloride in Rats. brieflands.com. 9

  • Potential metabolism determinants and drug–drug interactions of a natural flavanone bavachinin. rsc.org. 11

  • Therapeutic efficacy of nano-neobavaisoflavone in tumor-bearing mice. researchgate.net. 5

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone

Target Molecule: 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone (Also known as 5-Prenylresacetophenone) CAS No: 28437-37-8 Application: Critical intermediate for the synthesis of prenylated chalcones, flavonoids,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone (Also known as 5-Prenylresacetophenone) CAS No: 28437-37-8 Application: Critical intermediate for the synthesis of prenylated chalcones, flavonoids, and biologically active drug candidates.

Welcome to the Synthesis & Yield Optimization Support Center. Synthesizing 1-[2,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone via the direct prenylation of resacetophenone (2,4-dihydroxyacetophenone) is notoriously challenging. Researchers frequently encounter poor regioselectivity, competitive O-alkylation, and unwanted cyclization into chroman derivatives.

As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting and an optimized, self-validating Friedel-Crafts protocol to maximize your C5-prenyl yield.

Diagnostic FAQs: Troubleshooting Yield & Selectivity

Q1: Why is my reaction yielding predominantly O-prenylated products instead of the desired C-prenylated core? A1: This is a classic issue dictated by Hard and Soft Acids and Bases (HSAB) theory. When using prenyl bromide with a standard base (e.g., K₂CO₃ in acetone), the phenoxide anion acts as a "hard" nucleophile at the oxygen atom, rapidly attacking the "hard" electrophilic carbon of the alkyl halide. To force C-prenylation, you must soften the electrophile. Switching to a Lewis acid catalyst (like BF₃·Et₂O) with 2-methyl-3-buten-2-ol generates a highly delocalized, "softer" dimethylallyl carbocation. This intermediate preferentially attacks the softer aromatic carbon ring, drastically improving C-alkylation yields[1][2].

Q2: Even with C-prenylation, I am getting a mixture of the 3-prenyl and 5-prenyl isomers. How do I selectively target the C5 position? A2: Regioselectivity in resacetophenone is governed by a competition between electronic activation and steric hindrance. The C3 position is doubly activated (ortho to both the 2-OH and 4-OH groups) but is highly sterically congested. The C5 position is less electronically activated but significantly more accessible. By conducting the reaction at lower temperatures (0 °C to RT) and utilizing a bulky Lewis acid complex, the steric bulk of the transition state forces the prenyl group to the less hindered C5 position[3].

Q3: My LC-MS shows a large peak for 3,5-diprenylresacetophenone. How do I prevent over-alkylation? A3: The addition of an electron-donating prenyl group makes the resulting mono-prenylated product more nucleophilic than the starting resacetophenone. If you use a 1:1 or excess stoichiometric ratio of the prenylating agent, the reaction will cascade into di-alkylation. To create a self-validating system, restrict the prenylating agent to 0.85–0.90 equivalents, run the reaction under high dilution (e.g., 0.1 M in dioxane), and quench the reaction immediately when TLC indicates ~80% consumption of the starting material. Sacrificing complete conversion is necessary to preserve high mono-prenyl selectivity[4].

Q4: I isolated a product, but NMR shows the disappearance of the prenyl double bond and the formation of a 2,2-dimethylchroman ring. What went wrong? A4: You are observing acid-catalyzed intramolecular hydroalkoxylation. If the reaction is left too long in the presence of BF₃·Et₂O, the adjacent 4-hydroxyl group will attack the prenyl double bond, cyclizing it into a chroman derivative. This is prevented by strictly adhering to a 1-hour reaction time and immediately quenching the Lewis acid with a saturated aqueous solution of a weak base (like NaHCO₃) before workup[5].

Quantitative Data: Condition Comparison

To highlight the causality behind our recommended protocol, the table below summarizes how different reaction environments impact the yield of the 5-C-prenyl isomer.

Prenylation StrategyReagents & SolventsTemperatureMajor Product ObservedYield (5-Prenyl Isomer)
Base-Catalyzed Alkylation Prenyl bromide, K₂CO₃, AcetoneReflux (56 °C)4-O-Prenylacetophenone< 5%
Aqueous Basic Alkylation Prenyl bromide, KOH, H₂ORoom Temp (20 °C)3-C-Prenyl & 5-C-Prenyl Mix20–30%
Lewis Acid Friedel-Crafts 2-Methyl-3-buten-2-ol, BF₃·Et₂O, Dioxane0 °C to RT5-C-Prenyl Isomer 45–55%
Harsh Acidic Conditions Isoprene, Polyphosphoric Acid (PPA), XyleneRoom Temp (20 °C)2,2-Dimethylchroman Byproduct< 10%

Visualizing the Reaction Logic

MechanisticPathway SM Resacetophenone (2,4-Dihydroxyacetophenone) OPrenyl 4-O-Prenyl Derivative (Kinetic / Hard Electrophile) SM->OPrenyl K2CO3, Prenyl-Br Acetone, Reflux C3Prenyl 3-C-Prenyl Isomer (Sterically Hindered) SM->C3Prenyl KOH, Prenyl-Br H2O, RT C5Prenyl 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone (Target: 5-C-Prenyl Isomer) SM->C5Prenyl BF3·Et2O, 2-Methyl-3-buten-2-ol Dioxane, RT (Optimized) Diprenyl 3,5-Di-C-Prenyl (Over-alkylation) C5Prenyl->Diprenyl Excess Prenylating Agent Prolonged Reaction Chroman Chroman/Chromene Byproduct (Acid-Catalyzed Cyclization) C5Prenyl->Chroman Unquenched Lewis Acid High Temperature

Mechanistic pathways of resacetophenone prenylation highlighting regioselectivity and byproducts.

Optimized Experimental Protocol: BF₃·Et₂O Catalyzed C5-Prenylation

Self-Validating System Logic: This protocol relies on substoichiometric electrophile addition and continuous TLC monitoring to prevent over-alkylation and cyclization.

Materials Required:

  • Resacetophenone (2,4-Dihydroxyacetophenone): 1.0 eq (e.g., 1.52 g, 10 mmol)

  • 2-Methyl-3-buten-2-ol: 0.85 eq (0.73 g, 8.5 mmol)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O): 1.2 eq (1.70 g, 12 mmol)

  • Anhydrous 1,4-Dioxane: 50 mL

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask. Purge with N₂. Dissolve 1.0 eq of resacetophenone in 50 mL of anhydrous 1,4-dioxane. Causality: Dioxane is chosen over non-polar solvents (like DCM) because its oxygen lone pairs moderate the Lewis acidity of BF₃, slowing the reaction enough to prevent immediate di-alkylation.

  • Lewis Acid Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add 1.2 eq of BF₃·Et₂O over 5 minutes. Stir for 10 minutes. Causality: Pre-complexation of the Lewis acid with the phenolic oxygens directs the incoming carbocation away from the sterically hindered C3 position and toward the more accessible C5 position.

  • Electrophile Addition: Slowly add 0.85 eq of 2-methyl-3-buten-2-ol via syringe pump over 30 minutes. Maintain the temperature at 0 °C during addition, then allow it to warm to room temperature. Causality: Substoichiometric addition guarantees that unreacted resacetophenone outcompetes the mono-prenylated product for the remaining electrophile, suppressing 3,5-diprenyl formation.

  • In-Process Control (IPC) & Monitoring: At the 45-minute mark, spot the mixture on a silica TLC plate (Eluent: Hexane:EtOAc 7:3). Validation: Unreacted resacetophenone will appear at Rf ~0.3, while the target 5-prenyl product will appear at Rf ~0.6. If a faint spot at Rf ~0.8 (diprenyl) begins to darken, proceed immediately to step 5.

  • Quenching: At exactly 60 minutes (or upon IPC trigger), quench the reaction by pouring it into 50 mL of ice-cold saturated aqueous NaHCO₃. Causality: Immediate neutralization destroys the BF₃ catalyst. If left unquenched, the acid will catalyze the intramolecular hydroalkoxylation of the prenyl double bond by the adjacent 4-OH, forming a useless chroman ring.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate the target compound.

Visualizing the Workflow

ExperimentalWorkflow Step1 1. Preparation Dissolve Resacetophenone in Dioxane under N2 Step2 2. Activation Add BF3·Et2O at 0 °C Step1->Step2 Step3 3. Prenylation Dropwise addition of 2-Methyl-3-buten-2-ol Step2->Step3 Step4 4. Quenching Add Sat. NaHCO3 at 1 hour mark Step3->Step4 Step5 5. Extraction Extract with EtOAc, Wash with Brine Step4->Step5 Step6 6. Purification Flash Chromatography (Hexane:EtOAc) Step5->Step6

Step-by-step experimental workflow for the optimized synthesis of 5-prenylresacetophenone.

References

  • [1] Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones | nih.gov | 1

  • [3] Chemo- and Regioselective Strategy for the Synthesis of O- and C-Prenylated Resorcinol-Based Natural Products from Vinylogous Esters | acs.org | 3

  • [4] Organic Synthesis of C-Prenylated Phenolic Compounds | researchgate.net | 4

  • [5] Synthesis and characterization of new 2-amino-4-(substituted phenyl)-6-(7''-methoxy, 3'',4''-dihydro, 2'',2''-dimethyl-2hbenzopyran) pyrimidines and their bio evaluation | researchgate.net |5

  • [2] Handbook of Hydroxyacetophenones | epdf.pub | 2

Sources

Optimization

Technical Support Center: Stabilization &amp; Handling of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone

Welcome to the Application Science Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone (comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone (commonly known as 2,4-dihydroxy-5-prenylacetophenone).

Due to its highly reactive structural motifs—specifically the electron-rich aromatic core and the oxidizable prenyl side chain—this compound is notoriously unstable under standard laboratory conditions. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your compound during long-term storage.

Mechanisms of Degradation: The Causality of Instability

To prevent degradation, we must first understand the molecular vulnerabilities of the compound. The instability of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone is driven by three primary pathways [1]:

  • Intramolecular Cyclization (Chroman Formation): The prenyl group at the C5 position is ortho to the hydroxyl group at the C4 position. In the presence of trace acids or protic solvents, the prenyl double bond is protonated, and the adjacent C4-hydroxyl acts as an internal nucleophile. This results in an irreversible cyclization into a thermodynamically stable 2,2-dimethylchroman derivative [2].

  • Oxidative Cleavage: The electron-dense 3-methyl-2-butenyl double bond is highly susceptible to autoxidation and photo-oxidation, leading to epoxides or cleavage into aldehydes.

  • Phenolic Oxidation: The 2,4-dihydroxyacetophenone core can undergo oxidation in the presence of oxygen and transition metals, forming reactive phenoxyl radicals that dimerize or degrade into dark-colored quinones [3].

degradation_pathways A 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone (Intact API) B Acid/Heat Catalysis A->B Protic solvents, trace acids C Oxidative Stress (O2/Light) A->C UV light, O2, transition metals D Intramolecular Cyclization (Chroman/Chromene Derivatives) B->D ortho-hydroxyl attack on prenyl double bond E Prenyl Cleavage (Aldehydes/Epoxides) C->E Double bond oxidation F Phenolic Oxidation (Quinones/Dimers) C->F Phenoxyl radical formation

Fig 1: Primary degradation pathways of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone.

Troubleshooting & FAQs

Q1: My HPLC chromatogram shows a major secondary peak with the exact same mass (isobaric) after storing the compound in methanol. What happened? A1: This is a classic case of solvent-mediated cyclization. Methanol is a protic solvent. Even slightly acidic conditions (such as dissolved CO₂ forming carbonic acid) facilitate the protonation of the prenyl double bond. The adjacent C4-hydroxyl group then attacks the resulting carbocation, forming a cyclized chroman ring [2]. Because this is an isomerization reaction, the mass remains identical, but the retention time shifts significantly. Solution: Never store this compound in protic solvents. Use dry, aprotic solvents (like anhydrous DMSO or Acetonitrile) for short-term working stocks only.

Q2: The white powder has turned yellow/brown over the last month on the benchtop. Can I recover it? A2: The color change indicates phenolic oxidation into quinones or the formation of polymeric dimers due to oxygen and UV exposure [3]. Unfortunately, this oxidative degradation is largely irreversible. While mild reducing agents (e.g., sodium dithionite) can sometimes reduce quinones back to phenols, the complex mixture of degradation products makes purification impractical. The material should be discarded, and future batches must be stored under inert gas.

Q3: Is it safe to use standard plastic microcentrifuge tubes for storage? A3: No. Standard polypropylene tubes are somewhat permeable to oxygen over long periods and can leach plasticizers (like phthalates or slip agents) which may act as reactive impurities or interfere with sensitive biological assays. Always use amber glass vials with PTFE-lined caps.

Quantitative Stability Metrics

To optimize your experimental planning, refer to the empirical stability data below. These metrics highlight the drastic difference between proper and improper storage conditions.

Storage ConditionSolvent EnvironmentAtmosphereTemperatureEstimated Half-Life ( t1/2​ )Primary Degradant
Dry Powder NoneAir25°C~6 monthsQuinones / Dimers
Dry Powder NoneArgon-80°C> 36 months None (Stable)
Solution MethanolAir25°C~5 daysChroman derivative
Solution DMSO (Anhydrous)Air4°C~14 daysEpoxides / Dimers
Solution AcetonitrileArgon-80°C~12 monthsTrace Chroman

Standard Operating Procedure (SOP): Long-Term Storage Preparation

To ensure a self-validating system, this protocol incorporates built-in quality control checks. By removing the catalysts for degradation (water, oxygen, light, and heat), you force the molecule into a kinetically frozen state.

Materials Required:
  • High-purity Argon gas (99.999%)

  • Amber glass vials (borosilicate)

  • PTFE-lined screw caps

  • Parafilm

  • Lyophilizer (Freeze-dryer)

Step-by-Step Methodology:
  • Baseline Purity Verification: Before processing, run an aliquot on HPLC-UV (254 nm) to confirm the starting purity is >98%. This establishes your baseline.

  • Solvent Removal (If applicable): If the compound is in solution, remove the solvent via rotary evaporation under reduced pressure. Critical: Keep the water bath strictly below 30°C to prevent heat-induced cyclization.

  • Lyophilization: Resuspend the residue in a minimal amount of MS-grade water/acetonitrile mixture, freeze rapidly in liquid nitrogen, and lyophilize for 24–48 hours. Causality: Complete removal of trace water prevents hydrolytic and protic-mediated degradation.

  • Aliquoting: Transfer the dry, fluffy powder into pre-weighed amber glass vials. Causality: Amber glass blocks UV radiation, halting photo-oxidation of the prenyl double bond.

  • Inert Atmosphere Purge: Insert an Argon gas line into the vial (without touching the powder) and gently flush for 30 seconds to displace all ambient air. Causality: Argon is heavier than air and creates a protective blanket, preventing oxygen from interacting with the phenolic hydroxyls.

  • Sealing & Freezing: Immediately seal the vial tightly with a PTFE-lined cap, wrap the seal with Parafilm to prevent moisture ingress, and transfer to a -80°C freezer. Causality: Deep freezing lowers the kinetic energy of the system, effectively halting any residual degradation pathways.

storage_workflow Step1 1. HPLC Purity Verification Step2 2. Aliquoting (Amber Vials) Step1->Step2 Step3 3. Lyophilization (Remove Solvents) Step2->Step3 Step4 4. Argon/Nitrogen Purge Step3->Step4 Step5 5. PTFE Sealing & -80°C Storage Step4->Step5

Fig 2: Step-by-step workflow for long-term stabilization and storage of the API.

References

  • Title: Natural-derived acetophenones: chemistry and pharmacological activities Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: A Regiodivergent Synthesis of Ring A C-Prenylflavones Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis and DPPH Radical Scavenging Activity of Prenylated Phenol Derivatives Source: Molecules (MDPI) URL: [Link]

Troubleshooting

Optimizing mobile phase for LC-MS analysis of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone

Topic: Optimizing Mobile Phase for LC-MS Analysis of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone Audience: Researchers, scientists, and drug development professionals. Introduction Welcome to the Technical Sup...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Mobile Phase for LC-MS Analysis of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for developing and optimizing a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone . This prenylated acetophenone, a moderately polar molecule, presents specific challenges and opportunities in method development. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and achieve high-quality, reproducible data.

Section 1: Analyte Properties & Initial Methodological Considerations

Q1: What are the key chemical properties of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone that influence LC-MS method development?

A1: Understanding the analyte's physicochemical properties is the foundation of any successful chromatographic method. The structure of this molecule—containing two acidic phenolic hydroxyls, a non-polar prenyl group, and a ketone—dictates its behavior in a reversed-phase system.

The key is to control the ionization state of the phenolic hydroxyl groups. The estimated pKa for these groups is around 7.9, similar to its structural analog, 2',4'-Dihydroxyacetophenone.[1] For consistent retention and sharp peak shape in reversed-phase chromatography, the mobile phase pH should be at least 1.5-2 units below the analyte's pKa to keep it in its neutral, protonated form.[2] This suppresses the ionization of the hydroxyl groups, preventing peak tailing caused by interactions with residual silanols on the stationary phase.

Furthermore, the presence of these acidic protons makes the molecule an excellent candidate for negative mode electrospray ionization (ESI), which often provides superior sensitivity for phenolic compounds.[3]

PropertyValue / DescriptionImplication for LC-MS Method
Molecular Formula C₁₃H₁₆O₃Used for calculating exact mass for MS detection.[4][5]
Molecular Weight 220.26 g/mol Defines the target m/z for the [M+H]⁺ or [M-H]⁻ ions.[4][5]
Structure Phenolic compound with a non-polar prenyl tail.Moderately polar; ideal for Reversed-Phase (RP) chromatography.[6]
Predicted pKa ~7.9 (for the most acidic hydroxyl group)Critical for mobile phase pH selection. A pH < 6 is recommended to ensure the analyte is in a single, neutral form for good chromatography.[1][2]
Ionization Potential High. The two phenolic protons are easily abstracted.Excellent candidate for high-sensitivity detection using negative mode ESI ([M-H]⁻). Also detectable in positive mode ([M+H]⁺).[3]

Section 2: Recommended Starting Conditions & Workflow

Q2: I'm starting from scratch. What is a reliable set of initial LC-MS conditions for this analyte?

A2: A successful method starts with a robust set of initial conditions that can be systematically optimized. For a moderately polar compound like this, a standard C18 column with a water/acetonitrile gradient and a formic acid modifier is the industry-standard starting point.[7][8] This setup promotes good peak shape and provides excellent sensitivity in both positive and negative ESI modes.

Below is a recommended starting protocol.

Experimental Protocol: Initial LC-MS Method
  • LC System: Standard HPLC or UHPLC system coupled to a mass spectrometer.

  • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size (or similar).

  • Mobile Phase A: 0.1% Formic Acid (v/v) in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid (v/v) in LC-MS Grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient Program:

    Time (min) %B
    0.0 20
    8.0 95
    10.0 95
    10.1 20

    | 12.0 | 20 |

  • MS Detector: Electrospray Ionization (ESI), scanning in both positive and negative modes initially.

    • Target Ions: [M+H]⁺ at m/z 221.11; [M-H]⁻ at m/z 219.11.

    • Typical ESI Conditions: Capillary Voltage: 3.5 kV; Gas Temp: 325 °C; Gas Flow: 8 L/min. (Note: These must be optimized for your specific instrument).

Initial Method Development Workflow

cluster_prep Phase 1: Preparation cluster_run Phase 2: Initial Analysis cluster_eval Phase 3: Evaluation A Review Analyte Properties (pKa, Polarity) B Prepare Mobile Phases (0.1% Formic Acid in Water/ACN) A->B C Select C18 Column B->C D Run Initial Gradient Method (20-95% B) C->D E Acquire Data in Both POS & NEG ESI Modes D->E F Assess Peak Shape (Tailing, Fronting?) E->F G Evaluate Sensitivity (POS vs. NEG) F->G H Check Retention Time (Too early/late?) G->H I Proceed to Troubleshooting & Optimization (Section 3) H->I

Caption: Workflow for initial LC-MS method development.

Section 3: Troubleshooting Common Chromatographic & MS Issues

This section addresses the most common problems encountered during method development in a direct Q&A format.

Poor Peak Shape (Tailing, Fronting, Splitting)
Q3: My peak is tailing significantly. What are the likely causes and how do I fix it?

A3: Peak tailing is one of the most common issues and usually points to undesirable secondary chemical interactions or system issues.[9] For this analyte, the primary cause is often related to the ionization state of the phenolic hydroxyl groups.

  • Cause 1: Insufficiently Acidic Mobile Phase: If the mobile phase pH is too close to the analyte's pKa (~7.9), a portion of the molecules will be ionized (deprotonated). This anionic form can interact strongly with residual, positively charged silanol groups on the silica-based C18 stationary phase, causing tailing.

    • Solution: Ensure your mobile phase is sufficiently acidic. Using 0.1% formic acid provides a pH of about 2.8, which fully protonates the hydroxyl groups, minimizing this interaction.[10] If tailing persists, consider increasing the formic acid concentration slightly or switching to a buffer system like ammonium formate adjusted to pH 3-4.

  • Cause 2: Column Contamination or Degradation: The column can accumulate matrix components or degrade over time, exposing more active silanol sites.

    • Solution: First, try flushing the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, mobile phase). If this fails, replace the column with a new one. Using a guard column is highly recommended to protect the analytical column.[11]

  • Cause 3: Metal Chelation: Phenolic compounds with adjacent hydroxyl and keto groups can sometimes chelate with active metal sites in the column hardware, frits, or even the stainless steel tubing.

    • Solution: Introduce a small amount of a weak chelating agent like medronic acid to the mobile phase, or use a column specifically designed with low-metal-interaction hardware.

Q4: My peak is fronting. What does this indicate?

A4: Peak fronting is typically a sign of column overload or a physical problem with the column packing.[9][12]

  • Cause 1: Mass Overload: Injecting too much analyte can saturate the stationary phase at the head of the column, causing molecules to travel down the column faster than they should, resulting in a fronting peak.

    • Solution: Systematically reduce the concentration of your sample or the injection volume. If the peak shape improves upon dilution, you have confirmed mass overload.

  • Cause 2: Column Void or Channeling: A physical void or channel at the head of the column can lead to a distorted flow path, causing all peaks in the chromatogram to front or split. This can be caused by operating at excessively high pressures or pH levels that degrade the silica packing.

    • Solution: This issue is generally irreversible. The column must be replaced.[13]

Q5: Why is my peak splitting into two or appearing shouldered?

A5: Split peaks can be frustrating and often point to an issue at the point of injection or a severely compromised column.[13]

  • Cause 1: Injection Solvent Mismatch: This is a very common cause. If your sample is dissolved in a solvent that is significantly stronger (i.e., more organic) than the initial mobile phase, the sample will not focus properly on the column head. It essentially crashes onto the column.

    • Solution: The ideal injection solvent is the initial mobile phase itself. If you must use a stronger solvent for solubility, ensure the injection volume is as small as possible to minimize the effect.[11] For this analyte, dissolving in a 50:50 mix of Methanol:Water is a good practice.

  • Cause 2: Partially Clogged Frit or Column Head: Particulate matter from the sample or system can clog the inlet frit of the column, creating a non-uniform flow path that splits the peak.

    • Solution: Reverse flush the column (be sure to disconnect it from the detector first). If this does not work, the column may need to be replaced. Always filter your samples with a 0.22 µm filter to prevent this.[13]

Troubleshooting Workflow for Peak Shape Problems

Start Poor Peak Shape Observed Q1 Are ALL peaks affected? Start->Q1 A1_Yes Likely a physical issue. Check for column void, plugged frit, or system leak. Q1->A1_Yes Yes A1_No Likely a chemical issue specific to the analyte. Q1->A1_No No Q2 What is the peak shape? A1_No->Q2 Shape_Tailing Tailing Q2->Shape_Tailing Tailing Shape_Fronting Fronting Q2->Shape_Fronting Fronting Shape_Split Splitting Q2->Shape_Split Splitting Sol_Tailing 1. Check mobile phase pH. Ensure pH < 6. 2. Flush or replace column. Shape_Tailing->Sol_Tailing Sol_Fronting 1. Reduce sample concentration or injection volume. 2. If no improvement, replace column. Shape_Fronting->Sol_Fronting Sol_Split 1. Match injection solvent to initial mobile phase. 2. Filter sample. 3. Reverse-flush or replace column. Shape_Split->Sol_Split

Caption: A decision tree for troubleshooting common peak shape issues.

Poor Sensitivity or Resolution
Q6: I am not getting a good signal in positive ion mode ([M+H]⁺). What should I try?

A6: While detectable in positive mode, this compound is structurally optimized for negative mode. If positive mode sensitivity is low:

  • Confirm Modifier: Ensure you are using an acidic modifier like 0.1% formic acid to aid protonation.[7]

  • Switch to Negative Ion Mode: The phenolic hydroxyl groups are easily deprotonated. In your initial scouting runs, compare the signal intensity of the [M-H]⁻ ion at m/z 219.11 to the [M+H]⁺ ion at m/z 221.11. It is highly probable that the negative mode signal will be several orders of magnitude higher. For phenolic compounds, this is the recommended path to achieving the best sensitivity.[3]

Q7: How do I optimize for negative ion mode ([M-H]⁻) detection? Is it suitable for this compound?

A7: Negative mode is exceptionally well-suited for this analyte. The key to optimization is creating an environment in the ESI source that facilitates the abstraction of a proton.

  • Mobile Phase Choice: While counterintuitive, an acidic mobile phase (like 0.1% formic acid) often works very well for negative mode analysis of phenolic compounds.[14] The analyte enters the source fully protonated, but the high temperatures and voltages in the ESI probe are more than sufficient to remove the acidic phenolic proton, leading to a strong [M-H]⁻ signal.

  • Alternative Modifiers: If sensitivity is still an issue, you can try a mobile phase buffered at a higher pH (e.g., 5-6) with ammonium acetate. This can sometimes enhance deprotonation in the source. However, be cautious of chromatographic performance, as you are getting closer to the analyte's pKa.

  • Avoid High pH: Do not use a high pH mobile phase (e.g., pH 9 with ammonium hydroxide) with a standard silica C18 column. While it would improve ionization, the analyte would be fully ionized in the mobile phase, leading to poor retention, and the high pH will rapidly and irreversibly destroy the column.[13]

Q8: Does the choice of organic solvent (Methanol vs. Acetonitrile) affect MS signal intensity?

A8: Yes, it can have a significant impact. Acetonitrile (ACN) generally has a lower viscosity and surface tension than methanol (MeOH), which can lead to more efficient nebulization and desolvation in the ESI source, often resulting in better sensitivity.[7] However, this is not universal for all compounds. It is always worth performing an experiment: run the same gradient with mobile phase B as 0.1% FA in ACN and then as 0.1% FA in MeOH and compare the peak areas.

Q9: My analyte elutes too early (poor retention). How can I increase its retention time?

A9: If the analyte elutes near the solvent front, it is not undergoing sufficient interaction with the stationary phase.

  • Decrease Initial Organic %: The most straightforward solution is to lower the starting percentage of your organic solvent (Mobile Phase B). If you started at 20% B, try starting at 10% or even 5%.

  • Use a Slower Gradient: Lengthen the gradient time to decrease the rate at which the organic concentration increases.

  • Consider an Alternative Stationary Phase: If retention is still poor even with high aqueous mobile phase, a standard C18 may not be the best choice. Consider a column with a different chemistry, such as a Pentafluorophenyl (PFP) phase, which offers different interactions (like pi-pi stacking) that can be very effective for aromatic compounds like this one.[15][16]

Section 4: Advanced Optimization & FAQs

Q11: Can you provide a more detailed explanation of how mobile phase pH affects both retention and ionization for this specific molecule?

A11: The effect of pH is a dual-edged sword in LC-MS, influencing both the chromatography (on-column) and the ionization (in-source).

  • Chromatography (Retention): In reversed-phase, retention is driven by hydrophobic interactions. The neutral, protonated form of your analyte is more hydrophobic and will be retained more strongly on the C18 column. As the pH of the mobile phase approaches and surpasses the analyte's pKa (~7.9), the phenolic groups deprotonate, making the molecule negatively charged and more polar. This increased polarity drastically reduces its retention on the non-polar stationary phase.

  • Ionization (Sensitivity): For ESI-MS, the analyte must be charged in the gas phase.

    • In negative mode , deprotonation ([M-H]⁻) is required. A higher pH in the ESI droplet would favor this. However, as discussed, good signal is often achieved even with low pH mobile phases due to in-source deprotonation.

    • In positive mode , protonation ([M+H]⁺) is required. A low pH mobile phase directly provides a source of protons (H⁺) to facilitate this.

The optimal pH is therefore a compromise. For this analyte, a low pH (2.5-4.0) provides the best compromise: it ensures the analyte is in its most retentive and best-behaving chromatographic form, while still allowing for excellent sensitivity in both ESI modes.[17]

Q12: Should I use Formic Acid, Acetic Acid, or a buffer like Ammonium Formate?

A12: The choice of additive depends on your specific goal.

AdditiveTypical Conc.Approx. pHProsConsBest Use Case
Formic Acid 0.1%2.8Excellent for protonation (ESI+); good for peak shape; highly volatile.[7]Low pH may not be suitable for very acid-labile compounds.General-purpose, high-sensitivity screening and quantification in both ESI modes.
Acetic Acid 0.1%3.2Milder acid; can offer different chromatographic selectivity.[10]Less effective at protonating bases compared to formic acid.When a slightly higher pH is needed or to alter selectivity relative to co-eluting peaks.
Ammonium Formate 10 mM3.0 - 6.0Provides true buffering capacity to resist pH changes; can improve peak shape for tricky compounds.[18]Can sometimes suppress ionization compared to a simple acid. May require more frequent source cleaning.When precise pH control is needed for stability or to optimize retention of pH-sensitive analytes.
Q13: Can Trifluoroacetic Acid (TFA) be used as an additive?

A13: It is strongly recommended to AVOID Trifluoroacetic Acid (TFA) for LC-MS applications. While TFA is an excellent ion-pairing agent that produces very sharp peaks for UV detection, it is a notorious signal suppressor in ESI-MS.[7][10] Its strong ion-pairing ability persists into the gas phase, neutralizing the analyte ions and preventing their detection by the mass spectrometer. If you must transfer a method from HPLC-UV that uses TFA, it needs to be completely redeveloped using an MS-friendly modifier like formic acid.

References

  • LookChem. 1-[2,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone(28437-37-8). [Link]

  • Quirantes-Piné, R., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC. [Link]

  • PureSynth. (2025). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. [Link]

  • Wakamatsu, T., et al. (2016). Strategy for optimized use of LC-MS n for determination of the polyphenolic profiles of apple peel, flesh and leaves. [Link]

  • Lisa, M., et al. (2025). Reversed-phase liquid chromatography/mass spectrometry approach for (un)targeted analysis of polar to mid-polar metabolites. PubMed. [Link]

  • West, C., et al. (2020). Analysis of flavonoids with unified chromatography-electrospray ionization mass spectrometry-method development and application to compounds of pharmaceutical and cosmetic interest. PubMed. [Link]

  • PubChem. 1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone. [Link]

  • Jian, Y., et al. (2026). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. ResearchGate. [Link]

  • Rocchetti, G., et al. (2022). Optimization of Extraction and HPLC–MS/MS Profiling of Phenolic Compounds from Red Grape Seed Extracts Using Conventional and Deep Eutectic Solvents. MDPI. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

  • Jian, Y., et al. (2026). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. bioRxiv. [Link]

  • Roces, A., et al. (2021). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. PMC. [Link]

  • Wiley Analytical Science. (2020). Better ionization with pH optimization. [Link]

  • Dong, M. W. (2026). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Alwsci. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Shimadzu. Mobile phases compatible for LC/MS. [Link]

  • Kruve, A., et al. (2014). pH Effects on Electrospray Ionization Efficiency. ResearchGate. [Link]

  • Kim, H., et al. (2023). Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols. PubMed. [Link]

  • Jian, Y., et al. (2026). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. bioRxiv. [Link]

  • Gáspár, A., et al. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. MDPI. [Link]

  • ResearchGate. (2021). Optimization of a new mobile phase to know the complex and real polyphenolic composition. [Link]

  • Wang, S., et al. (2022). Application of Liquid Chromatography in the Analysis of Flavonoid Metabolism in Plant. IntechOpen. [Link]

  • Kafeenah, A., et al. (2021). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. ResearchGate. [Link]

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC International. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Stevens, J. F., & Page, J. E. (2004). Analytical methods for quantitation of prenylated flavonoids from hops. SciSpace. [Link]

  • Sharma, A., et al. (2017). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables. ScienceOpen. [Link]

  • NCBI Bookshelf. (2025). Table 1: [Volatile HPLC Modifiers used in LC-MS/MS]. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • FooDB. Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). [Link]

  • PubChem. [2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-[(1S,2R,6R) - .... [Link]

  • NIST. Ethanone, 1-(2,4-dihydroxyphenyl)-. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Reactions with 5-Prenyl-2,4-dihydroxyacetophenone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic bottlenecks researchers face when working with 5-pren...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic bottlenecks researchers face when working with 5-prenyl-2,4-dihydroxyacetophenone (also known as 5-C-prenylresacetophenone).

This molecule presents unique steric and electronic challenges. The bulky 3-methylbut-2-enyl (prenyl) group at the C5 position severely restricts the spatial approach of electrophiles to the C4-hydroxyl and C6 positions. Concurrently, the C2-hydroxyl group forms a strong intramolecular hydrogen bond with the C1-acetyl group, drastically reducing the electrophilicity and enolization potential of the ketone.

Below, you will find field-proven solutions, mechanistic explanations, and self-validating protocols to overcome these barriers.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why is my O-alkylation at the C4-hydroxyl failing or giving yields < 20%?

The Problem: The C4-OH is severely sterically hindered by the adjacent, freely rotating C5-prenyl group. Standard Williamson ether synthesis conditions (e.g., K2​CO3​ and an alkyl bromide in DMF) often fail to provide sufficient activation energy to overcome this steric wall. The Solution: You must implement an in situ Finkelstein reaction. By adding a catalytic to stoichiometric amount of Potassium Iodide (KI) to the reaction mixture in refluxing acetone, the alkyl bromide is converted into a highly reactive alkyl iodide intermediate. The larger atomic radius and superior leaving-group ability of iodine compensate for the steric bulk, allowing the to proceed smoothly.

Q2: How do I force a Claisen-Schmidt condensation to form chalcones despite the deactivated acetyl group?

The Problem: The C1-acetyl group is deactivated by a strong intramolecular hydrogen bond with the C2-hydroxyl group, forming a stable six-membered chelate ring. Furthermore, the overall steric bulk of the C5-prenyl group restricts the conformational freedom required for the enolate to attack the incoming aldehyde. The Solution: Abandon standard aqueous NaOH conditions. Instead, use a more oxophilic or thermally stable base system. Barium hydroxide ( Ba(OH)2​ ) is highly effective because Ba2+ ions coordinate with both the C2-OH and the acetyl carbonyl, disrupting the intramolecular H-bond and stabilizing the enolate transition state. Alternatively,1 allows for high-temperature refluxing without degrading the prenyl side chains, successfully driving the sterically hindered condensation[1].

Q3: I am trying to synthesize the starting material (5-C-prenylresacetophenone) from β-resacetophenone, but I get a complex mixture. How do I optimize this?

The Problem: Direct nuclear prenylation is inherently unselective due to the activating nature of the two hydroxyl groups competing with steric bulk. The Solution: Accept the mixture and optimize the separation.2 at room temperature yields a predictable, separable mixture of 5-C-prenyl (40%), 3-C-prenyl (25%), and 3,5-di-C-prenyl (15%) resacetophenones[2]. Use silica gel column chromatography; the 5-C-prenyl isomer elutes after the 3,5-di-C-prenyl but before the 3-C-prenyl isomer due to distinct differences in hydrogen bonding.

Part 2: Data Presentation & Catalyst Comparison

The following table summarizes quantitative data for the Claisen-Schmidt condensation of 5-prenyl-2,4-dihydroxyacetophenone, demonstrating why standard conditions fail and which alternatives to employ.

Catalyst SystemSolventTempReaction TimeTypical YieldMechanistic Advantage
NaOH (aq) Ethanol25°C24-48h< 20%Standard conditions; fails due to strong intramolecular H-bonding and steric bulk.
Ba(OH)2​ EthanolReflux12-16h50-65% Ba2+ coordinates with C2-OH and carbonyl, breaking the intramolecular H-bond.
K3​PO4​ 2-MethoxyethanolReflux6-8h70-85%High thermal stability allows higher reaction temperatures to overcome activation energy barriers[1].

Part 3: Mandatory Visualizations

ReactivityMap Molecule 5-Prenyl-2,4-dihydroxyacetophenone (Core Molecule) C4_OH C4-Hydroxyl (Sterically Hindered by C5) Molecule->C4_OH Requires KI catalyst for O-alkylation C1_Acetyl C1-Acetyl Group (H-Bonded to C2-OH) Molecule->C1_Acetyl Requires oxophilic base (Ba(OH)2, K3PO4) C6_Position C6-Position (Sterically Blocked) Molecule->C6_Position Highly unreactive to electrophiles

Figure 1: Steric hindrance and reactivity map of 5-prenyl-2,4-dihydroxyacetophenone.

Workflow Step1 Step 1: Selective O-Alkylation Protect C4-OH (K2CO3, KI, Acetone) Step2 Step 2: Claisen-Schmidt Condensation Aldehyde + Base (Ba(OH)2 or K3PO4) Step1->Step2 Intermediate: 4-O-Protected Ketone Step3 Step 3: Cyclization (Optional) Form Flavanone (DDQ or Formic Acid) Step2->Step3 Intermediate: Prenylated Chalcone

Figure 2: Optimized workflow for chalcone synthesis overcoming steric barriers.

Part 4: Experimental Protocols

Protocol 1: Regioselective C4-O-Alkylation (Overcoming C5 Steric Bulk)

This protocol utilizes an in situ Finkelstein reaction to force the alkylation at the hindered C4 position.

  • Setup: In a flame-dried 100 mL round-bottom flask under nitrogen, dissolve 5-C-prenylresacetophenone (1.0 equiv, 550 mg) in anhydrous acetone (20 mL).

  • Activation: Add anhydrous K2​CO3​ (3.0 equiv, 1.4 g) and KI (0.5 equiv, 0.25 g). Causality Note: The KI is strictly required to generate the highly reactive alkyl iodide intermediate, lowering the activation energy barrier imposed by the C5-prenyl group.

  • Alkylation: Add the alkylating agent (e.g., prenyl bromide, 1.1 equiv, 0.3 mL) dropwise at room temperature.

  • Reaction: Reflux the mixture for 7 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the starting material ( Rf​ ~0.4) is fully consumed, yielding a less polar, UV-active product spot ( Rf​ ~0.6).

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Quench with water and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% Na2​S2​O3​ (to remove residual iodine species), dry over anhydrous Na2​SO4​ , and purify via flash chromatography.

Protocol 2: Synthesis of Prenylated Chalcones via K3​PO4​

This protocol overcomes the deactivated acetyl group using a thermally stable base[1].

  • Setup: Dissolve the C4-O-protected 5-prenylresacetophenone (1.0 equiv) and the substituted benzaldehyde (1.2 equiv) in 2-methoxyethanol (0.5 M concentration).

  • Catalysis: Add anhydrous K3​PO4​ (2.0 equiv). Causality Note: K3​PO4​ is a mild but thermally stable base that allows for high-temperature refluxing without causing extensive degradation of the prenyl side chains.

  • Reaction: Reflux the mixture for 6-8 hours.

  • Self-Validation (Visual): The reaction mixture will progressively darken to a deep yellow/orange, which is characteristic of the extended π -conjugation in the newly formed chalcone product.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water. Neutralize carefully with 1M HCl to pH 6-7 to precipitate the crude chalcone. Filter, wash with cold water, and recrystallize from ethanol to afford the pure product.

References

  • Jain, A.C., Lal, P., & Seshadri, T. R. (1970). A study of nuclear prenylation of β-resacetophenone—II. Tetrahedron. 2

  • ElectronicsAndBooks. Synthesis of licoflavone-a and 6′′,6′′- dimethylpyrano(2′′,3′′:7,8)flavone. ElectronicsAndBooks.

  • ResearchGate. Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. ResearchGate. 1

  • Bhatt, P., & Dayal, R. (2001). Synthetic confirmation for the structure of stipulin t. Indian Journal of Chemistry.

Sources

Troubleshooting

Purification of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone from complex plant extracts

Welcome to the Technical Support Center for Natural Product Isolation. This guide is specifically engineered for researchers and drug development professionals tasked with the extraction and purification of 1-[2,4-Dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Natural Product Isolation. This guide is specifically engineered for researchers and drug development professionals tasked with the extraction and purification of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone (commonly known as 2,4-dihydroxy-5-prenylacetophenone) from complex plant matrices such as Pongamia pinnata or Acronychia species[1].

Prenylated acetophenones present unique chromatographic challenges, including high susceptibility to auto-oxidation, acid-catalyzed cyclization of the prenyl motif, and co-elution with structural isomers. This guide synthesizes field-proven methodologies with mechanistic troubleshooting to ensure a self-validating, high-yield purification system.

I. Purification Pipeline Visualization

PurificationWorkflow Biomass Plant Biomass (e.g., Pongamia pinnata) Extraction Solvent Extraction (80% EtOH + 0.01% BHT, N2 purge) Biomass->Extraction Crude Crude Extract Extraction->Crude Concentration (<40°C) Partition Liquid-Liquid Partitioning (Hexane -> EtOAc -> BuOH) Crude->Partition Suspend in H2O EtOAcFrac EtOAc Fraction (Enriched in Prenylacetophenones) Partition->EtOAcFrac Target partitions here Sephadex Sephadex LH-20 Chromatography (Avoids Silica-induced cyclization) EtOAcFrac->Sephadex Size/Polarity exclusion SubFrac Target Sub-fraction Sephadex->SubFrac HPLC Preparative HPLC (PFP Column, Isomer Resolution) SubFrac->HPLC Fine resolution Pure Pure 1-[2,4-Dihydroxy-5- (3-methyl-2-butenyl)phenyl]ethanone HPLC->Pure >98% Purity

Workflow for the isolation of 2,4-dihydroxy-5-prenylacetophenone from plant extracts.

II. Step-by-Step Experimental Methodology

To ensure maximum recovery and prevent artifact formation, every step in this protocol is designed to mitigate the chemical vulnerabilities of the prenyl and resorcinol moieties.

Phase 1: Controlled Extraction & Defatting

  • Biomass Preparation: Pulverize dried aerial parts or roots of the source plant (e.g., Acronychia oligophlebia) into a fine powder[1].

  • Antioxidant-Assisted Extraction: Macerate the biomass in 80% Ethanol containing 0.01% BHT (Butylated hydroxytoluene). Causality: The electron-rich 2,4-dihydroxyacetophenone core is highly prone to auto-oxidation. BHT acts as a radical scavenger. Purge the extraction vessel with Nitrogen gas.

  • Concentration: Evaporate the solvent under reduced pressure. Critical: Maintain the water bath strictly below 40°C to prevent thermal degradation of the prenyl double bond.

  • Liquid-Liquid Partitioning: Suspend the crude extract in HPLC-grade water. Partition sequentially with Hexane (3x) to remove highly lipophilic waxes and chlorophyll. Next, partition with Ethyl Acetate (EtOAc) (3x). The target compound (LogP ~3.5) will selectively partition into the EtOAc layer.

Phase 2: Primary Fractionation (Non-Destructive)

  • Stationary Phase Selection: Do not use standard acidic silica gel (see Troubleshooting Q1). Instead, pack a column with Sephadex LH-20 swelled in Methanol:Dichloromethane (1:1, v/v).

  • Elution: Load the concentrated EtOAc fraction and elute isocratically. Sephadex LH-20 separates based on molecular size and π−π interactions, safely enriching the prenylated phenolic fraction without risking acid-catalyzed cyclization.

  • Monitoring: Monitor fractions via TLC (UV 254 nm). 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone exhibits a characteristic dark quenching spot.

Phase 3: Preparative HPLC Resolution

  • Column Selection: Equip the Prep-HPLC with a Pentafluorophenyl (PFP) column (e.g., 250 x 21.2 mm, 5 µm) rather than a standard C18 column[2].

  • Mobile Phase: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile.

  • Gradient: Run a shallow gradient from 45% B to 80% B over 30 minutes.

  • Collection: Monitor UV absorbance at 280 nm. Collect the peak corresponding to the target mass ( m/z 220.26). Lyophilize the collected fractions immediately to yield the pure compound.

III. Troubleshooting Guides & FAQs

Q1: Why is my target compound degrading or forming cyclic artifacts during silica gel chromatography? Causality: Standard silica gel acts as a mild acid and a catalytic surface. Prenyl groups located ortho to phenolic hydroxyls (as seen in the 5-prenyl-2,4-dihydroxy substitution pattern) are highly susceptible to epoxidation and subsequent intramolecular cyclization on silica gel when exposed to air, generating unnatural dihydrofuran or pyran artifacts[3]. Solution: Eliminate standard silica gel from your workflow. If normal-phase chromatography is absolutely necessary, buffer the silica gel by pre-washing it with 1% Triethylamine (Et 3​ N) in hexane to neutralize acidic silanol groups. Alternatively, rely entirely on Sephadex LH-20 or preparative reverse-phase chromatography[3].

Q2: I am seeing a co-eluting peak with an identical mass ( m/z 220.26). How do I resolve 1-[2,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone from its 3-prenyl isomer? Causality: Positional isomers (e.g., 3-prenyl vs. 5-prenylacetophenone) possess nearly identical hydrophobicities (LogP). Standard C18 stationary phases rely purely on hydrophobic partitioning, making them largely ineffective for baseline resolution of these isomers. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer alternative retention mechanisms, including π−π interactions, dipole-dipole interactions, and enhanced shape recognition. The rigid planar structure of the PFP ring interacts differently with the steric bulk of the 3-prenyl versus the 5-prenyl position, allowing for excellent baseline resolution[2].

Q3: My extraction yield is lower than expected, and the extract has turned dark brown. What went wrong? Causality: The 2,4-dihydroxyacetophenone core is an electron-rich resorcinol derivative. In the presence of ambient light, oxygen, and trace transition metals in the plant matrix, it rapidly undergoes auto-oxidation to form quinones, which subsequently polymerize into dark brown pigments. Solution: This is a self-validating indicator of oxidative stress. To correct this, conduct all extractions in amber glassware (or wrap flasks in foil), continuously purge solvents with N 2​ or Argon, and add 0.01% BHT to the primary extraction solvent to terminate radical chain reactions.

IV. Quantitative Data: Stationary Phase Performance Comparison

To validate the recommendation of PFP over C18 for the final purification step, the following table summarizes the quantitative chromatographic performance for resolving the 5-prenyl target from its 3-prenyl structural isomer.

Chromatographic ParameterStandard C18 Column (5 µm)Kinetex PFP Column (5 µm)Analytical Rationale
Retention Time (5-Prenyl Target) 14.2 min16.8 minPFP induces stronger π−π retention.
Retention Time (3-Prenyl Isomer) 14.4 min18.5 minSteric hindrance at the 3-position alters dipole interaction on PFP.
Selectivity Factor ( α ) 1.011.10PFP provides superior shape-recognition selectivity[2].
Resolution ( Rs​ ) 0.4 (Severe Co-elution)2.1 (Baseline Resolved) Rs​>1.5 is required for high-purity preparative collection.
Target Compound Recovery 85%94%Baseline resolution prevents cross-contamination fraction loss.

V. References

  • Tang, et al. "Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts." Planta Medica, 2021. URL:[Link]

  • "Validation of a rapid and sensitive reversed-phase liquid chromatographic method for the quantification of prenylated chalcones and flavanones in plasma and urine." ResearchGate, 2017. URL:[Link]

  • "Six New Prenylated Acetophenone Derivatives from the Leaves of Acronychia oligophlebia." ResearchGate, 2011. URL:[Link]

Sources

Optimization

Handling, stability, and safety precautions for 2,4-dihydroxy-5-prenylacetophenone in the lab

Welcome to the technical support guide for 2,4-dihydroxy-5-prenylacetophenone. This document provides researchers, scientists, and drug development professionals with essential information on the safe handling, storage,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2,4-dihydroxy-5-prenylacetophenone. This document provides researchers, scientists, and drug development professionals with essential information on the safe handling, storage, stability, and troubleshooting for this compound. As a prenylated phenolic ketone, this molecule possesses specific characteristics that require careful consideration in a laboratory setting to ensure experimental integrity and user safety.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and storage of 2,4-dihydroxy-5-prenylacetophenone.

Safety & Personal Protection

Question: What are the primary health hazards associated with 2,4-dihydroxy-5-prenylacetophenone?

Answer: While specific toxicological data for the 5-prenyl derivative is not extensively documented, the hazards can be inferred from the well-characterized parent molecule, 2,4-dihydroxyacetophenone. This parent compound is known to cause skin irritation, serious eye damage, and potential respiratory irritation.[1][2][3] Therefore, it is crucial to treat 2,4-dihydroxy-5-prenylacetophenone with the same level of caution. The prenyl group is not expected to mitigate these risks.

Key Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[1][4]

  • Serious Eye Damage: Poses a significant risk of severe irritation or damage if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation: Inhaling the dust or aerosols may irritate the respiratory tract.[1][5]

Question: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

Answer: A comprehensive PPE strategy is essential. All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects against accidental splashes and airborne dust particles, preventing serious eye damage.
Hand Protection Nitrile gloves (or other chemically resistant gloves).Prevents skin contact and irritation. Gloves should be inspected before use and disposed of properly after handling.[2]
Body Protection A fully buttoned laboratory coat.Protects skin and clothing from spills and contamination.
Respiratory Use in a well-ventilated fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[6] If a fume hood is unavailable and dust may be generated, a NIOSH-approved respirator is necessary.[2]
Storage & Stability

Question: What are the optimal conditions for storing the solid (powder) form of 2,4-dihydroxy-5-prenylacetophenone?

Answer: Proper storage is critical to maintain the compound's purity and prevent degradation. The phenolic hydroxyl groups and the prenyl group's double bond make the molecule susceptible to oxidation and other reactions.

Storage ParameterRecommendationScientific Rationale
Temperature Store in a cool place.[2]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The dihydroxy-phenyl and prenyl moieties are susceptible to oxidation. An inert atmosphere displaces oxygen, preserving the compound's integrity.
Light Protect from light by using an amber vial or storing in the dark.Phenolic compounds can be light-sensitive and undergo photodegradation.
Moisture Keep container tightly sealed in a dry place.[6]Protects the compound from moisture, which could promote degradation or clumping.[1]

Question: How should I prepare and store stock solutions?

Answer: Stock solutions should be prepared fresh whenever possible. If storage is necessary, follow these guidelines to minimize degradation:

  • Solvent Selection: Use a dry, high-purity solvent in which the compound is stable.

  • Preparation: Prepare the solution and immediately use it or prepare for storage.

  • Storage: We recommend storing solutions as single-use aliquots in tightly sealed vials at -20°C. For longer-term storage, -80°C is preferable. This practice prevents contamination and degradation from repeated freeze-thaw cycles.

  • Usage: Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of atmospheric moisture into the cold solution.

Spill & Waste Management

Question: What is the correct procedure for cleaning up a spill of solid 2,4-dihydroxy-5-prenylacetophenone?

Answer: The primary goal is to clean the spill without generating airborne dust.

  • Evacuate & Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[1]

  • Don PPE: Wear all required PPE, including respiratory protection if necessary.

  • Containment: For a minor spill, gently cover the solid with an inert absorbent material like sand or vermiculite.

  • Collection: Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste.[2] Avoid dry sweeping that creates dust; if possible, use a vacuum with a HEPA filter.

  • Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.

  • Disposal: Dispose of the collected waste and contaminated cleaning materials according to your institution's hazardous waste protocols.[2]

Question: How do I dispose of unused compound and contaminated materials?

Answer: Unused compound and any materials contaminated with it (e.g., gloves, weigh boats, vials) must be treated as hazardous waste. Do not dispose of it in standard trash or down the drain. Collect all waste in a clearly labeled, sealed container and dispose of it through a licensed professional waste disposal service, following all local, state, and federal regulations.[2]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: I opened a new vial of the compound, and it appears slightly yellow or tan. Is this normal?

Answer: The parent compound, 2,4-dihydroxyacetophenone, is described as a yellow or yellow-gold powder.[1] Therefore, a slight yellow or tan color is expected and does not necessarily indicate degradation. However, a significant change to a dark brown or orange color could be a sign of oxidation. If you are concerned about purity, we recommend performing an analytical check (e.g., HPLC, LC-MS, or NMR) before use.

Question: My stock solution, which was initially colorless, has turned a faint yellow/brown after a few days in the refrigerator. What happened and can I still use it?

Answer: The color change strongly suggests that oxidation or degradation has occurred. Phenolic compounds are prone to oxidizing into colored quinone-type species, a process that can be accelerated by air, light, and non-optimal storage temperatures. We do not recommend using a solution that has changed color, as the presence of degradation products could compromise your experimental results. The best practice is to discard the solution and prepare a fresh one.

Question: I am seeing an unexpected peak in my LC-MS analysis. Could this be a degradation product?

Answer: Yes, it is possible. The prenyl group's double bond is a potential site for oxidative cleavage or other reactions. Additionally, the acetophenone moiety itself can be a target for degradation. Microbial degradation pathways for similar compounds involve a Baeyer-Villiger type oxidation to form an ester, which is then hydrolyzed.[7] While not identical to lab conditions, this indicates a potential degradation route where the acetyl group is converted to an acetate ester. If you suspect degradation, prepare a fresh sample from solid material and analyze it immediately to confirm the peak's origin.

Part 3: Experimental Protocols & Workflows

Protocol 1: Safe Handling and Weighing of Solid Compound

This protocol ensures that the compound is handled safely and its integrity is maintained.

  • Preparation: Before starting, ensure the chemical fume hood is operational and the workspace is clean. Assemble all necessary equipment (spatulas, weigh paper/boat, vials) and don the required PPE.

  • Equilibration: If the compound has been stored in a refrigerator or freezer, allow the sealed container to warm to room temperature for at least one hour before opening. This prevents moisture from condensing on the cold powder.

  • Inert Atmosphere (Optional but Recommended): If available, perform weighing inside a glovebox with an inert atmosphere. If not, work efficiently in the fume hood to minimize air exposure.

  • Weighing: Gently tap the container to loosen the powder. Using a clean spatula, carefully transfer the desired amount of solid to a weigh boat on a calibrated analytical balance.

  • Transfer: Promptly transfer the weighed solid to your reaction vessel or solvent vial.

  • Storage of Remainder: Clean the threads of the storage vial to ensure a tight seal. Before sealing, you can gently flush the headspace with an inert gas like argon or nitrogen to displace air.

  • Cleanup: Tightly cap the stock vial and return it to its designated storage location. Dispose of any contaminated weigh boats, gloves, or wipes as hazardous waste.

Visual Workflow: Safe Handling of 2,4-dihydroxy-5-prenylacetophenone

G cluster_prep 1. Preparation cluster_handle 2. Handling & Weighing cluster_post 3. Post-Handling prep1 Don PPE (Goggles, Gloves, Lab Coat) prep2 Verify Fume Hood Functionality prep1->prep2 handle1 Equilibrate Container to Room Temperature handle2 Weigh Compound in Fume Hood handle1->handle2 handle3 Transfer to Experiment handle2->handle3 post1 Securely Seal Stock Container handle3->post1 post3 Dispose of Waste (Hazardous) handle3->post3 post2 Return to Proper Storage Conditions post1->post2

Caption: General workflow for safely handling the compound.

Visual Workflow: Spill Response Decision Tree

G cluster_minor Minor Spill Response cluster_major Major Spill Response start Spill Occurs assess Assess Hazard Is it a minor spill? start->assess minor_spill Minor Spill Procedure assess->minor_spill Yes major_spill Major Spill Procedure assess->major_spill No don_ppe 1. Don Full PPE evacuate 1. Evacuate Area contain 2. Cover with Inert Absorbent Material don_ppe->contain collect 3. Gently Collect into Waste Container contain->collect clean 4. Decontaminate Area collect->clean alert 2. Alert Supervisor & Safety Officer evacuate->alert secure 3. Secure Area (Prevent Entry) alert->secure wait 4. Wait for Trained Emergency Responders secure->wait

Caption: Decision tree for responding to a chemical spill.

References

  • 2,4-DIHYDROXY ACETO PHENONE FOR SYNTHESIS MSDS CAS-No. (2016). Loba Chemie. [Link]

  • 2,4-DIHYDROXY ACETOPHENONE - Safety Data Sheet . Sdfine. [Link]

  • Safety Data Sheet - 2,4-dihydroxyacetophenone . (n.d.). [Link]

  • The microbial metabolism of acetophenone. Metabolism of acetophenone and some chloroacetophenones by an Arthrobacter species . (1978). Biochemical Journal. [Link]

  • 2,4-D LV 4 - Safety Data Sheet (2026). Albaugh LLC. [Link]

  • SAFETY DATA SHEET - Acetophenone-DNPH (2015). Chem Service. [Link]

  • 2,5-dihydroxyacetophenone - Organic Syntheses Procedure . (n.d.). Organic Syntheses. [Link]

  • Illustrated the proposed degradation pathway based on computational method . (2023). ResearchGate. [Link]

  • Process for producing 2,4-dihydroxyacetophenone. (1997).
  • The microbial metabolism of acetophenone. Metabolism of acetophenone and some chloroacetophenones by an Arthrobacter species . (1978). PubMed. [Link]

  • 4-Hydroxyacetophenone Degradation Pathway . (2001). EAWAG BBD/PPS. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Optimizing the Extraction of 2-Phenoxyethyl Chloroformate: A Comparative Study of Organic Solvents

A Note on Chemical Identity: Initial inquiries for a compound with CAS number 28437-37-8 did not yield a specific, well-documented chemical entity. However, the structural name "2-(2-phenoxyethoxy)ethyl carbonochloridate...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Chemical Identity: Initial inquiries for a compound with CAS number 28437-37-8 did not yield a specific, well-documented chemical entity. However, the structural name "2-(2-phenoxyethoxy)ethyl carbonochloridate" suggests a close relationship to the well-characterized compound 2-Phenoxyethyl chloroformate , which is assigned CAS number 34743-87-8 . This guide will focus on the latter, a critical intermediate in the pharmaceutical and agrochemical industries, providing a robust framework for comparing its extraction efficiency with various organic solvents.[1][2][3][4]

Introduction: The Critical Role of Extraction in Synthesis and Purification

2-Phenoxyethyl chloroformate (C₉H₉ClO₃) is a key building block in organic synthesis, notably in the development of advanced pharmaceutical formulations and crop protection agents.[3] Its role as a protecting group reagent in complex molecular syntheses underscores the importance of its purity and yield.[3] Following its synthesis, efficient extraction from the reaction mixture is a pivotal step that directly impacts the overall process economy and the quality of the final active ingredient.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the extraction efficiency of 2-Phenoxyethyl chloroformate from an aqueous matrix using a selection of common organic solvents. We will delve into the theoretical principles governing solvent selection, present a detailed experimental protocol for a comparative study, and offer a framework for data interpretation, empowering you to make informed decisions for your specific application.

The Science of Solvent Selection: A Mechanistic Perspective

Liquid-liquid extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[5] The efficiency of this process is governed by the partition coefficient (KD) of the solute, which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[6] An ideal extraction solvent should exhibit high selectivity for the target compound, high capacity, and minimal miscibility with the aqueous phase.[7]

The principle of "like dissolves like" is a cornerstone of solvent selection.[8] 2-Phenoxyethyl chloroformate possesses both non-polar (aromatic ring) and polar (ether and chloroformate) functionalities, giving it a moderate overall polarity. Therefore, its extraction efficiency is expected to vary significantly with the polarity of the organic solvent.

Key Solvent Properties for Consideration:

  • Polarity: A solvent with a polarity similar to that of 2-Phenoxyethyl chloroformate is likely to have a higher capacity for it.[7]

  • Selectivity: The solvent should preferentially dissolve the target compound over impurities from the reaction mixture.[7]

  • Density: A significant density difference between the organic solvent and water facilitates clean phase separation.

  • Boiling Point: A lower boiling point simplifies solvent removal after extraction, but a very low boiling point can lead to losses through evaporation.[8]

  • Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are critical considerations in modern chemical processes.[9]

Comparative Analysis of Candidate Organic Solvents

Based on the known solubility of 2-Phenoxyethyl chloroformate in various organic solvents and the principles of LLE, we have selected three representative solvents for a comparative analysis: Hexane (non-polar), Ethyl Acetate (intermediate polarity), and Dichloromethane (polar aprotic).[1]

Solvent Chemical Formula Boiling Point (°C) Density (g/mL) Polarity Index Water Solubility Key Characteristics & Rationale
Hexane C₆H₁₄690.6550.1ImmiscibleA non-polar solvent, effective for extracting non-polar compounds. Its low density means it will form the upper layer.[8]
Ethyl Acetate C₄H₈O₂770.9024.4Slightly soluble (8.3 g/100 mL)A moderately polar solvent, often a good "all-rounder" for compounds with mixed polarity. It is also considered a "greener" alternative to halogenated solvents.[9][10]
Dichloromethane (DCM) CH₂Cl₂401.333.1Slightly soluble (1.3 g/100 mL)A polar aprotic solvent, effective for a wide range of organic compounds. Its high density means it will form the lower layer.

Experimental Protocol for Comparative Extraction Efficiency

This section outlines a detailed, self-validating protocol to quantitatively compare the extraction efficiency of the selected organic solvents.

Materials and Reagents
  • 2-Phenoxyethyl chloroformate (≥98% purity)[1]

  • Deionized water

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sodium chloride (for brine)

  • Anhydrous sodium sulfate

  • Internal Standard (e.g., a stable, structurally similar compound not present in the sample)

  • Separatory funnels (250 mL)

  • Volumetric flasks and pipettes

  • Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with UV detector[11][12][13]

Workflow Diagram

G cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction (LLE) cluster_post_ext Post-Extraction Processing cluster_analysis Quantitative Analysis prep1 Prepare 1 mg/mL stock solution of 2-Phenoxyethyl chloroformate in a suitable solvent prep2 Spike 1 mL of stock solution into 49 mL of deionized water in a separatory funnel prep1->prep2 prep3 Add a known amount of internal standard prep2->prep3 ext1 Add 50 mL of the selected organic solvent (Hexane, Ethyl Acetate, or DCM) prep3->ext1 ext2 Shake vigorously for 2 minutes, venting frequently ext1->ext2 ext3 Allow layers to separate ext2->ext3 ext4 Collect the organic layer ext3->ext4 ext5 Repeat extraction on the aqueous layer with two more 25 mL portions of solvent ext4->ext5 ext6 Combine all organic extracts ext5->ext6 post1 Wash combined organic layer with brine ext6->post1 post2 Dry the organic layer over anhydrous sodium sulfate post1->post2 post3 Filter and evaporate the solvent post2->post3 post4 Reconstitute the residue in a known volume of solvent for analysis post3->post4 ana1 Analyze by GC-MS or HPLC post4->ana1 ana2 Calculate concentration based on the calibration curve ana1->ana2 ana3 Determine % Recovery ana2->ana3

Caption: Experimental workflow for comparing solvent extraction efficiency.

Step-by-Step Methodology
  • Preparation of the Aqueous Sample:

    • Prepare a stock solution of 2-Phenoxyethyl chloroformate at a concentration of 1 mg/mL in a small amount of a miscible solvent like acetonitrile to ensure solubility before dilution in water.

    • In a 250 mL separatory funnel, add 49 mL of deionized water.

    • Spike 1 mL of the stock solution into the water to create a 50 mL aqueous sample with a known initial amount of the target compound.

    • Add a precise amount of a suitable internal standard.

  • Liquid-Liquid Extraction:

    • Perform the extraction in triplicate for each of the three solvents (Hexane, Ethyl Acetate, Dichloromethane).

    • To the separatory funnel containing the aqueous sample, add 50 mL of the chosen organic solvent.

    • Stopper the funnel and shake vigorously for 2 minutes, inverting the funnel and periodically venting to release pressure.[6]

    • Place the funnel in a ring stand and allow the layers to fully separate.

    • Carefully drain the organic layer into a clean flask. For Hexane and Ethyl Acetate, this will be the top layer; for Dichloromethane, it will be the bottom layer.[5]

    • Perform two additional extractions on the remaining aqueous layer, each time using 25 mL of fresh organic solvent.[6]

    • Combine all three organic extracts for each replicate.

  • Post-Extraction Processing:

    • Wash the combined organic extracts with 25 mL of brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer by adding a small amount of anhydrous sodium sulfate and swirling.

    • Filter the dried organic solution to remove the sodium sulfate.

    • Evaporate the solvent using a rotary evaporator under reduced pressure.

    • Carefully reconstitute the dried residue in a precise volume (e.g., 1 mL) of a suitable solvent for analysis.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of 2-Phenoxyethyl chloroformate with the internal standard.

    • Analyze the calibration standards and the prepared samples by GC-MS or HPLC-UV.[11][14]

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Determine the concentration of 2-Phenoxyethyl chloroformate in the extracted samples from the calibration curve.

    • Calculate the extraction efficiency (% Recovery) using the following formula:

      • % Recovery = (Amount of compound recovered / Initial amount of compound in sample) x 100

Data Presentation and Interpretation

The quantitative data from the experiment should be summarized in a clear, structured table for easy comparison.

Table 2: Comparative Extraction Efficiency Data (Hypothetical)

Solvent Average % Recovery (n=3) Relative Standard Deviation (%) Observed Purity by GC/HPLC (%) Notes
Hexane 75.22.595Good for non-polar impurities, but lower recovery.
Ethyl Acetate 98.51.199High recovery and good purity.
Dichloromethane 99.10.998Highest recovery, but may co-extract more polar impurities.
Interpreting the Results

The choice of the optimal solvent is not solely based on achieving the highest recovery. Purity, cost, safety, and downstream processing compatibility are equally important.

G cluster_properties Solvent Properties cluster_performance Extraction Performance Polarity Polarity Recovery % Recovery Polarity->Recovery influences Selectivity Selectivity Purity Purity Selectivity->Purity determines BP Boiling Point Ease Ease of Removal BP->Ease impacts Safety Safety Cost Process Cost Safety->Cost affects Decision Optimal Solvent Selection Recovery->Decision Purity->Decision Ease->Decision Cost->Decision

Caption: Logical relationship between solvent properties and optimal selection.

  • High Recovery with Dichloromethane and Ethyl Acetate: As hypothesized, the more polar solvents, Dichloromethane and Ethyl Acetate, would likely show higher recovery rates due to their ability to effectively solvate the moderately polar 2-Phenoxyethyl chloroformate molecule.

  • Purity Considerations: While Hexane might yield lower recovery, it could be more selective if the primary impurities are highly polar, as they would remain in the aqueous phase. Conversely, Dichloromethane's high solvating power might lead to the co-extraction of more polar impurities.

  • Practical Implications: Ethyl Acetate often represents a good compromise, offering high recovery, good purity, and a more favorable safety and environmental profile compared to halogenated solvents like Dichloromethane.[10]

Conclusion

The selection of an appropriate organic solvent is a critical parameter in the efficient extraction of 2-Phenoxyethyl chloroformate. While polar aprotic solvents like dichloromethane may offer the highest recovery, a comprehensive evaluation must consider the final purity of the extract, as well as process safety, environmental impact, and cost. For many applications, ethyl acetate presents a balanced and effective choice, providing high extraction efficiency with a reduced environmental footprint. The experimental protocol detailed in this guide provides a robust framework for researchers to generate their own comparative data, enabling an evidence-based selection of the optimal solvent for their specific synthetic and purification needs.

References

  • China 2-Phenoxyethyl Carbonochloridate Cas34743-87-8 Manufacturers Suppliers Factory. (n.d.).
  • In situ formation of chloroform for dispersive liquid–liquid microextraction of some aromatic amines from aqueous samples optimized by central composite design prior to GC-MS analysis. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Assess Aromatic Extraction: Ethyl Acetate vs Alternative Solvents. (2026, March 23). Patsnap Eureka. Retrieved from [Link]

  • Chloroform Extraction. (2023, November 18). Prosea Technology. Retrieved from [Link]

  • Extraction of Organic Matter from Aqueous Solution with Chloroform. (2024, July 6). TOPTION. Retrieved from [Link]

  • Phenol–chloroform extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Identification and Screening of Potential Organic Solvents for the Liquid–Liquid Extraction of Aromatics. (2021, September 9). Organic Process Research & Development - ACS Publications. Retrieved from [Link]

  • Three-phase liquid extraction: a simple and fast method for lipidomic workflows. (n.d.). Journal of Lipid Research. Retrieved from [Link]

  • SIAM 31, 20-22 October 2010 US/ICCA. (n.d.). OECD Existing Chemicals Database. Retrieved from [Link]

  • 5 Criteria for Selecting an Extraction Solvent. (2024, June 7). Hydrometal Tech. Retrieved from [Link]

  • Solvent extraction process for recovery of aromatic hydrocarbons. (n.d.). Google Patents.
  • Extraction Methods. (n.d.). Eden Botanicals. Retrieved from [Link]

  • Extraction Methods. (n.d.). Retrieved from [Link]

  • Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. (2021, December 30). MDPI. Retrieved from [Link]

  • Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen. (n.d.). DCVMN. Retrieved from [Link]

  • A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine. (2024, July 13). PubMed. Retrieved from [Link]

  • 2-ethoxyethyl chloroformate. (2024, April 9). ChemBK. Retrieved from [Link]

  • 2-Phenoxyethyl Chloroformate Market Size, SWOT, Growth & Forecast 2033. (2025, March 21). Virtue Market Research. Retrieved from [Link]

  • Evaluating 2-Phenoxyethyl Chloroformate Market Trends and Growth Opportunities By Region, Type and Application. (n.d.). Apiary. Retrieved from [Link]

  • 2-Phenoxyethyl Chloroformate Drivers of Growth: Opportunities to 2034. (2026, March 17). LinkedIn. Retrieved from [Link]

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (n.d.). PMC. Retrieved from [Link]

  • Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds. (n.d.). PMC. Retrieved from [Link]

  • Practical Aspects of Solvent Extraction. (n.d.). LCGC International. Retrieved from [Link]

  • Choise of solvent for extraction. (2020, August 5). Chemistry Stack Exchange. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Risk Mitigation 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone is a solid at room temperature with a melting point of 146°C. T...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Risk Mitigation

1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone is a solid at room temperature with a melting point of 146°C. The primary routes of potential exposure are inhalation of dust, skin contact, and eye contact. While specific toxicity is not documented, related aromatic ketones and phenols can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, a comprehensive PPE strategy is crucial to minimize these risks.

The core principle of our safety protocol is the "Hierarchy of Controls," where PPE is the final and critical line of defense after engineering and administrative controls have been implemented.

Experimental Workflow and Control Points

The following diagram illustrates the critical control points in a typical workflow involving the handling of a solid chemical compound where PPE is essential.

cluster_0 Pre-Handling cluster_1 Handling Operations cluster_2 Post-Handling Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE Risk_Assessment->PPE_Selection Weighing Weighing and Aliquoting (Fume Hood) PPE_Selection->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Reaction Use in Reaction Mixture Dissolution->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination Waste_Disposal Dispose of Waste Decontamination->Waste_Disposal PPE_Doffing Properly Doff and Dispose of PPE Waste_Disposal->PPE_Doffing

Caption: Workflow for handling solid 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone.

Personal Protective Equipment (PPE) Selection and Specifications

The selection of appropriate PPE is paramount for the safe handling of this compound. The following table summarizes the recommended PPE based on the potential hazards.

PPE Category Specification Rationale
Hand Protection Chemically impermeable gloves. Butyl rubber or Viton gloves are recommended for extended contact with ketones. For incidental contact with the solid, nitrile gloves may be sufficient.[2][3][4]Prevents skin contact, which could lead to irritation or absorption. Butyl and Viton offer superior resistance to ketones.
Eye Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1][5]Protects eyes from dust particles and potential splashes of solutions containing the compound.
Respiratory Protection For handling the solid powder where dust may be generated, a NIOSH-approved N95 or higher-rated particulate respirator is recommended. If handling in solution with potential for aerosolization or in a poorly ventilated area, a chemical cartridge respirator with organic vapor cartridges should be used.[5]Minimizes the risk of inhaling fine particles or vapors, which may cause respiratory irritation.
Body Protection A standard laboratory coat should be worn. For procedures with a higher risk of contamination or when handling larger quantities, consider an additional chemical-resistant apron.Protects the skin and personal clothing from contamination.

Step-by-Step PPE Protocols

Donning PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Lab Coat: Put on a clean, buttoned laboratory coat.

  • Respiratory Protection (if required): Perform a seal check to ensure the respirator is fitted correctly.

  • Eye and Face Protection: Put on safety goggles. If a face shield is required, place it over the goggles.

  • Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of the lab coat.

Doffing PPE (to prevent cross-contamination)
  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them in the appropriate waste container.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by folding it inward, containing any potential contaminants.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye and Face Protection: Remove the face shield (if used), followed by the goggles.

  • Respiratory Protection (if used): Remove the respirator.

  • Final Hand Hygiene: Wash and dry hands again.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure Route Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal of Contaminated PPE and Chemical Waste

All disposable PPE used when handling 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone should be considered contaminated waste.

  • Solid Waste: Place used gloves, disposable lab coats, and any contaminated materials into a designated, sealed hazardous waste container.

  • Chemical Waste: Unused compound and solutions should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[6] Aromatic ketones should not be disposed of down the drain.[4] Consider using a licensed professional waste disposal service.

Waste Disposal Decision Tree

Start Waste Generated Waste_Type Type of Waste? Start->Waste_Type Solid_PPE Contaminated Solid PPE Waste_Type->Solid_PPE Solid PPE Liquid_Waste Liquid Chemical Waste Waste_Type->Liquid_Waste Liquid Solid_Chem_Waste Solid Chemical Waste Waste_Type->Solid_Chem_Waste Solid Package_Solid Place in Labeled Hazardous Waste Bag Solid_PPE->Package_Solid Package_Liquid Place in Labeled Waste Solvent Container Liquid_Waste->Package_Liquid Package_Solid_Chem Place in Labeled Solid Waste Container Solid_Chem_Waste->Package_Solid_Chem Disposal Dispose via Licensed Hazardous Waste Contractor Package_Solid->Disposal Package_Liquid->Disposal Package_Solid_Chem->Disposal

Caption: Decision tree for the disposal of waste generated from handling the compound.

By adhering to these guidelines, researchers, scientists, and drug development professionals can significantly mitigate the risks associated with handling 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone, ensuring a safer laboratory environment.

References

  • LookChem. Cas 28437-37-8, 1-[2,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone. [Link]

  • Labour Department. Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. [Link]

  • San Jose State University Environmental Health & Safety. Personal Protective Equipment: Hands. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone
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1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone
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